molecular formula C8H5F3N2O B173289 5-(Trifluoromethoxy)-1H-indazole CAS No. 105391-76-2

5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289
CAS No.: 105391-76-2
M. Wt: 202.13 g/mol
InChI Key: UTJHKIRGHNBXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)-1H-indazole is a fluorinated indazole derivative of high interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmaceutical development, and the introduction of a trifluoromethoxy group is a common strategy to enhance key properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability. This compound serves as a versatile building block for the synthesis of more complex molecules targeting a range of biological pathways . Researchers primarily utilize it as a key intermediate in the exploration of novel therapeutic agents. Its structure is particularly valuable for constructing candidate compounds in preclinical research for central nervous system (CNS) disorders, inflammatory conditions, and oncology. The specific role and mechanism of action for this compound are derivative-dependent, as its primary value lies in its function as a synthetic precursor to biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJHKIRGHNBXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612025
Record name 5-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-76-2
Record name 5-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy substituent imparts distinct electronic properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characterization, and potential biological activities, with a focus on presenting clear, actionable data for laboratory professionals.

Core Chemical Properties

PropertyValueSource
CAS Number 105391-76-2--INVALID-LINK--
Molecular Formula C₈H₅F₃N₂O--INVALID-LINK--
Molecular Weight 202.13 g/mol --INVALID-LINK--
Purity ≥ 97.0%--INVALID-LINK--
Storage Conditions Keep in a dark place, sealed in dry, room temperature--INVALID-LINK--

Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile of this compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, general methods for the synthesis of substituted indazoles can be adapted. A common synthetic route to the indazole core involves the cyclization of ortho-substituted hydrazones.

A potential synthetic pathway could involve the following logical steps:

Synthesis_Workflow A Substituted Phenylhydrazine B Cyclization Precursor A->B Condensation C This compound B->C Cyclization R1 Carbonyl Compound R1->B R2 Cyclizing Agent R2->C

Figure 1. Generalized synthetic workflow for indazole formation.

This generalized workflow illustrates the key transformations in a potential synthesis of the target molecule. The specific choice of starting materials and reagents would be critical in achieving the desired 5-(trifluoromethoxy) substitution pattern.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure, the following characteristic spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyrazole rings. The chemical shifts of the protons on the benzene ring will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the pyrazole ring will have characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.13 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the indazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the indazole ring, C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F and C-O stretching bands from the trifluoromethoxy group.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, a patent application has identified this compound and its derivatives as potential cannabinoid receptor 1 (CB1) agonists. CB1 receptors are a key component of the endocannabinoid system and are involved in a wide range of physiological processes. Agonists of the CB1 receptor have therapeutic potential in various conditions, although their clinical use can be associated with psychoactive side effects.

The potential signaling pathway involvement is conceptualized as follows:

Signaling_Pathway cluster_0 Cell Membrane CB1 CB1 Receptor G_protein G-protein Coupling CB1->G_protein Ligand This compound Ligand->CB1 Binds to AC Adenylate Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Figure 2. Potential signaling pathway of a CB1 receptor agonist.

This diagram illustrates the hypothetical mechanism of action where the compound, acting as a ligand, binds to the CB1 receptor, leading to downstream cellular responses. Further research is necessary to validate this and to explore other potential biological targets. The trifluoromethoxy group is often utilized in drug design to enhance metabolic stability and modulate pharmacokinetic properties, suggesting that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety information for structurally related indazole compounds, general laboratory safety precautions should be observed. These include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

In case of contact, it is advisable to flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly due to the presence of the trifluoromethoxy group which can confer desirable pharmacological properties. While the currently available data on its chemical and physical properties are limited, this guide provides a summary of the existing knowledge and outlines the expected characteristics based on its structure. Further experimental investigation is crucial to fully elucidate the properties of this compound and to explore its potential applications in drug discovery and development. Researchers are encouraged to perform detailed characterization and to publish their findings to contribute to the collective understanding of this promising molecule.

Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(Trifluoromethoxy)-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. Detailed, generalized experimental protocols for synthesis and characterization are provided to guide researchers in their work with this and similar heterocyclic compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The introduction of a trifluoromethoxy group at the 5-position of the indazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and electron density, potentially leading to novel pharmacological profiles. This guide focuses on the key aspects of the structure elucidation of this compound, providing a foundational resource for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 177944-14-6

  • Molecular Formula: C8H5F3N2O

  • Molecular Weight: 202.14 g/mol

The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a trifluoromethoxy substituent at the C5 position.

Synthesis Pathway

A plausible synthetic route for this compound can be adapted from general methods for indazole synthesis. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.

G cluster_0 Synthesis Workflow A 4-(Trifluoromethoxy)aniline B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (e.g., SnCl2/HCl) B->C Step 2 D 2-Methyl-4-(trifluoromethoxy)aniline C->D Intermediate E Diazotization & Cyclization (e.g., isoamyl nitrite) D->E Step 3 F This compound E->F Product G Purification (Column Chromatography) F->G G cluster_1 Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Indazole 5-(Trifluoromethoxy) -1H-indazole RAF RAF Indazole->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

A Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethoxy)-1H-indazole (CAS Number: 105391-76-2), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological applications. Detailed experimental protocols for the synthesis of the indazole core are provided, along with a discussion of the known roles of related substituted indazoles in modulating key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.

Chemical Identity and Properties

This compound is a substituted indazole with a trifluoromethoxy group at the 5-position of the bicyclic aromatic ring system. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105391-76-2[1]
Molecular Formula C₈H₅F₃N₂O[2]
Molecular Weight 202.13 g/mol [2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
Purity (Typical) 97.0%[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, general methods for the synthesis of substituted indazoles are well-established. A common and versatile approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Experimental Protocol: Synthesis of 1H-Indazoles from o-Toluidine Derivatives

This protocol is a representative method for the synthesis of the indazole core and can be adapted for the synthesis of this compound, likely starting from 2-methyl-4-(trifluoromethoxy)aniline.

Reaction Scheme:

Indazole Synthesis Start 2-methyl-4-(trifluoromethoxy)aniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-methyl-4-(trifluoromethoxy)phenyl)acetamide Step1->Intermediate1 Step2 Nitrosation (Nitrous Gases) Intermediate1->Step2 Intermediate2 N-nitroso-N-(2-methyl-4-(trifluoromethoxy)phenyl)acetamide Step2->Intermediate2 Step3 Cyclization (Base) Intermediate2->Step3 Product This compound Step3->Product Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Transcription Gene Transcription KinaseCascade->Transcription Indazole 5-(Trifluoromethoxy) -1H-indazole Indazole->KinaseCascade Inhibition Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

References

In-Depth Technical Guide: 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological significance of 5-(Trifluoromethoxy)-1H-indazole. The information is curated for professionals in the fields of chemical research, drug discovery, and development.

Core Compound Properties

This compound, identified by the CAS number 105391-76-2, is a fluorinated heterocyclic compound. The incorporation of the trifluoromethoxy group is a key structural feature, often utilized in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂O[1]
Molecular Weight 202.13 g/mol [1]
CAS Number 105391-76-2[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, general synthetic strategies for substituted indazoles can be adapted. A common and effective method for the construction of the 1H-indazole scaffold is through the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for this compound could involve the following conceptual steps:

G A Starting Material: Substituted Phenylhydrazine B Cyclization Reaction A->B Reagents: e.g., Formic Acid C Purification B->C Crude Product D Product: This compound C->D Purified Product E Characterization (NMR, MS, etc.) D->E

Figure 1: Conceptual synthetic workflow for this compound.

General Experimental Protocol for Indazole Synthesis (Illustrative Example):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A solution of the corresponding substituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A cyclizing agent, such as formic acid or a triethyl orthoformate, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of a trifluoromethoxy group can significantly influence the pharmacological profile of a molecule.

While specific biological data for this compound is limited in the public domain, research on structurally related compounds provides insights into its potential therapeutic applications. For instance, various 1H-indazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer.

A study on 1H-indazole-3-amine derivatives, which included a compound with a 4-trifluoromethoxy substituent at the C-5 position, demonstrated anti-proliferative activity against Hep-G2 human liver cancer cells.[2] This suggests that this compound could be a valuable scaffold for the development of novel anti-cancer agents.

The potential mechanism of action for such compounds could involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

G cluster_0 Potential Cellular Effects Indazole Derivative Indazole Derivative Kinase Inhibition Kinase Inhibition Indazole Derivative->Kinase Inhibition Binds to active site Downstream Signaling Downstream Signaling Kinase Inhibition->Downstream Signaling Blocks phosphorylation cascade Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to e.g., Apoptosis, Inhibition of Proliferation

References

An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile biological activities, including potent anti-cancer and anti-inflammatory properties. The incorporation of a trifluoromethoxy group at the 5-position is a common strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be detailed. Commercial suppliers confirm its identity and provide some basic data.

PropertyValueSource
IUPAC Name This compound
CAS Number 105391-76-2[1][2]
Molecular Formula C₈H₅F₃N₂O[1]
Molecular Weight 202.13 g/mol [1]
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity Typically ≥97% (as per commercial suppliers)[2]

Synthesis of this compound

General Synthetic Workflow

A potential synthetic pathway could involve the formation of the indazole ring via an intramolecular cyclization reaction, followed by the introduction of the trifluoromethoxy group. Alternatively, a pre-functionalized benzene derivative can be used to construct the indazole ring. A common strategy for the synthesis of 5-substituted indazoles is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a 5-bromo-1H-indazole intermediate.

G cluster_0 Potential Synthetic Pathway cluster_1 Alternative Suzuki Coupling Approach A Substituted Aniline (e.g., 4-trifluoromethoxyaniline derivative) B Diazotization A->B NaNO₂, H⁺ C Intramolecular Cyclization B->C Ring Formation D This compound C->D E 5-Bromo-1H-indazole G Suzuki-Miyaura Coupling E->G F Trifluoromethoxylation Reagent + Boronic Acid/Ester F->G Pd Catalyst, Base H This compound G->H

A generalized synthetic workflow for this compound.
Experimental Protocols for Related Indazole Synthesis

While a specific protocol for the target molecule is unavailable, the following outlines a general procedure for a key synthetic step often employed for analogous compounds, such as the Suzuki-Miyaura coupling for the synthesis of 5-aryl-1H-indazoles.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants and Reagents:

    • 5-Bromo-1H-indazole (1.0 eq)

    • A suitable boronic acid or ester (1.1-1.5 eq) to introduce the trifluoromethoxy-containing moiety.

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., Dioxane/Water, DMF, Toluene)

  • Procedure:

    • To a reaction vessel, add 5-bromo-1H-indazole, the boronic acid/ester, and the base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple times.

    • Add the degassed solvent and the palladium catalyst.

    • The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-1H-indazole.

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology. Indazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Role as Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold serves as an effective hinge-binding motif for the ATP-binding site of many kinases.

While the specific biological targets of this compound have not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable intermediate or a candidate for screening against various kinase families, such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.

  • ALK (Anaplastic Lymphoma Kinase) and ROS1: Fusions and mutations in these kinases are drivers in certain types of non-small cell lung cancer.[4]

  • ASK1 (Apoptosis Signal-Regulating Kinase 1): A target for inflammatory diseases.[5]

The trifluoromethoxy group is particularly advantageous in drug design as it can enhance metabolic stability and improve cellular permeability, potentially leading to compounds with improved oral bioavailability and efficacy.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, this compound derivatives could potentially modulate key cancer-related signaling pathways.

G cluster_0 Potential Kinase Inhibition & Downstream Effects A This compound Derivative B Kinase Target (e.g., VEGFR, FGFR, ALK) A->B Inhibition C Phosphorylation Cascade B->C Blocks Activation D Transcription Factors C->D Blocks Activation E Gene Expression D->E Alters F Cellular Response (Proliferation, Angiogenesis, Survival) E->F Modulates

Hypothetical signaling pathway modulation by an indazole-based kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard classifications of structurally related fluorinated indazoles, the following precautions should be taken:

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising, yet under-characterized, building block for drug discovery and development. Its core indazole structure, combined with the beneficial properties of the trifluoromethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition for oncology. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its specific biological activities and therapeutic potential.

References

The Synthesis of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common synthetic pathway for 5-(Trifluoromethoxy)-1H-indazole, a key building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and expected outcomes, presented in a format tailored for chemical research and development professionals.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a robust and scalable synthetic route, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 4-(trifluoromethoxy)toluene. The overall transformation involves nitration, reduction of the resulting nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Synthetic_Pathway A 4-(Trifluoromethoxy)toluene B 2-Nitro-4-(trifluoromethoxy)toluene A->B Nitration C 2-Amino-4-(trifluoromethoxy)toluene B->C Reduction D This compound C->D Diazotization & Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Nitration of 4-(Trifluoromethoxy)toluene

This initial step introduces a nitro group onto the aromatic ring, a prerequisite for the subsequent amine formation and cyclization.

Reaction:

4-(Trifluoromethoxy)toluene → 2-Nitro-4-(trifluoromethoxy)toluene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)toluene176.1410.0 g0.057
Fuming Nitric Acid (90%)63.0115 mL-
Sulfuric Acid (98%)98.0820 mL-
Dichloromethane84.93100 mL-
Ice-As needed-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, sulfuric acid (20 mL) is cooled to 0°C in an ice bath.

  • 4-(Trifluoromethoxy)toluene (10.0 g, 0.057 mol) is added dropwise to the cooled sulfuric acid with continuous stirring.

  • Fuming nitric acid (15 mL) is added dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is then carefully poured onto crushed ice, resulting in the precipitation of a solid.

  • The solid is collected by filtration, washed with cold water, and then dissolved in dichloromethane.

  • The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-nitro-4-(trifluoromethoxy)toluene as a yellow solid.

Expected Yield: 75-85%

Step 2: Reduction of 2-Nitro-4-(trifluoromethoxy)toluene

The nitro group is reduced to an amino group, which is essential for the subsequent diazotization reaction.

Reaction:

2-Nitro-4-(trifluoromethoxy)toluene → 2-Amino-4-(trifluoromethoxy)toluene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitro-4-(trifluoromethoxy)toluene221.1310.0 g0.045
Iron Powder55.8515.1 g0.27
Ammonium Chloride53.491.2 g0.022
Ethanol46.07100 mL-
Water18.0220 mL-
Ethyl Acetate88.11As needed-

Procedure:

  • A mixture of 2-nitro-4-(trifluoromethoxy)toluene (10.0 g, 0.045 mol), iron powder (15.1 g, 0.27 mol), and ammonium chloride (1.2 g, 0.022 mol) in ethanol (100 mL) and water (20 mL) is heated to reflux with vigorous stirring.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give 2-amino-4-(trifluoromethoxy)toluene as a solid, which can be used in the next step without further purification.

Expected Yield: 90-95%

Step 3: Diazotization and Cyclization to this compound

The final step involves the formation of a diazonium salt from the amine, followed by an intramolecular cyclization to construct the indazole ring.

Reaction:

2-Amino-4-(trifluoromethoxy)toluene → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-(trifluoromethoxy)toluene191.158.0 g0.042
Sodium Nitrite69.003.2 g0.046
Hydrochloric Acid (conc.)36.4615 mL-
Water18.0250 mL-
Ethyl Acetate88.11As needed-

Procedure:

  • 2-Amino-4-(trifluoromethoxy)toluene (8.0 g, 0.042 mol) is dissolved in a mixture of concentrated hydrochloric acid (15 mL) and water (20 mL) and cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (3.2 g, 0.046 mol) in water (10 mL) is added dropwise to the reaction mixture, keeping the temperature below 5°C.[1]

  • The reaction mixture is stirred at this temperature for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours, during which the cyclization occurs.

  • The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford this compound as a solid.

Expected Yield: 60-70%

Data Summary

CompoundStarting MaterialKey ReagentsSolventReaction TimeYield (%)
2-Nitro-4-(trifluoromethoxy)toluene4-(Trifluoromethoxy)tolueneHNO₃, H₂SO₄-2 h75-85
2-Amino-4-(trifluoromethoxy)toluene2-Nitro-4-(trifluoromethoxy)tolueneFe, NH₄ClEthanol/Water3-4 h90-95
This compound2-Amino-4-(trifluoromethoxy)tolueneNaNO₂, HClWater2.5 h60-70

Logical Relationship of Synthesis Steps

Logical_Flow Start Start: 4-(Trifluoromethoxy)toluene Step1 Step 1: Nitration Start->Step1 QC1 Purification: Column Chromatography Step1->QC1 Step2 Step 2: Reduction QC1->Step2 QC2 Purification: Filtration/Extraction Step2->QC2 Step3 Step 3: Diazotization & Cyclization QC2->Step3 QC3 Purification: Column Chromatography/ Recrystallization Step3->QC3 End End Product: This compound QC3->End

Caption: Logical flow of the synthesis and purification process.

References

The Trifluoromethoxy Indazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto this scaffold has emerged as a powerful tool in drug design, offering distinct advantages in modulating a molecule's physicochemical properties and enhancing its therapeutic efficacy. This in-depth technical guide explores the biological activities of trifluoromethoxy indazoles, with a focus on their synthesis, quantitative biological data, relevant signaling pathways, and detailed experimental protocols.

Introduction to Trifluoromethoxy Indazoles

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct electronic and steric profile, providing medicinal chemists with a valuable alternative for fine-tuning drug candidates.[1] Trifluoromethoxy indazoles have shown considerable promise as inhibitors of various protein kinases and ion channels, making them attractive candidates for the development of novel therapeutics, particularly in oncology and pain management.

Synthesis of Trifluoromethoxy Indazoles

The synthesis of trifluoromethoxy-substituted indazoles can be achieved through several strategic approaches. A common method involves the construction of the indazole ring using a pre-functionalized trifluoromethoxyphenyl precursor.

General Synthetic Protocol: Synthesis of Methyl 1-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxylate

This protocol describes the synthesis of a key trifluoromethoxy indazole intermediate.

Materials:

  • Appropriate starting materials (e.g., a substituted trifluoromethoxyphenyl hydrazine)

  • Reaction solvents (e.g., CDCl3)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • The synthesis is carried out according to established literature procedures for indazole formation, such as a Fischer indole synthesis adapted for indazoles or a palladium-catalyzed C-H amination.[2]

  • Characterization of the final product is performed using spectroscopic methods. For Methyl 1-(4-(trifluoromethoxyl)phenyl)-1H-indazole-3-carboxylate, the following data has been reported:

    • ¹H NMR (CDCl₃): δ 8.34 (d, J = 8.1 Hz, 1H), 7.80 (d, J = 8.9 Hz, 2H), 7.71 (d, J = 8.5 Hz, 1H), 7.52 (t, J = 7.7 Hz, 1H), 7.44–7.39 (m, 3H), 4.08 (s, 3H).

    • ¹³C NMR (125 MHz, CDCl₃): δ 162.8, 148.3, 140.1, 137.7, 137.2, 128.0, 125.1, 124.5, 123.9, 122.6, 122.1, 120.4 (q, J = 256.4 Hz), 110.5, 52.2.

    • ¹⁹F NMR (471 MHz, CDCl₃): δ −58.0.

    • HRMS (EI): calcd. for C₁₆H₁₁F₃N₂O₃ [M]⁺ 336.0722, found 336.0727.[3]

Biological Activity and Quantitative Data

Trifluoromethoxy indazoles have demonstrated significant activity against a range of biological targets. The following tables summarize the available quantitative data for trifluoromethoxy and, for comparative purposes, trifluoromethyl-substituted indazoles.

Compound ID/ReferenceTargetAssay TypeIC50 (nM)Reference
Trifluoromethoxy Indazole Derivatives
Methyl 1-(4-(trifluoromethoxyl)phenyl)-1H-indazole-3-carboxylateNot SpecifiedNot SpecifiedNot Specified[3]
Trifluoromethyl Indazole Derivatives
Compound 30VEGFR-2Kinase Assay1.24[4]
AxitinibVEGFR-1Cell-free / Endothelial Cells0.1 - 1.2[5]
AxitinibVEGFR-2Cell-free / Endothelial Cells0.2[5]
AxitinibVEGFR-3Cell-free / Endothelial Cells0.1 - 0.3[5]
PazopanibVEGFR-1Cell-free10[5]
PazopanibVEGFR-2Cell-free30[5]
PazopanibVEGFR-3Cell-free47[5]
Compound 59cPim-1Kinase Assay3-70[6]
Compound 59cPim-2Kinase Assay3-70[6]
Compound 59cPim-3Kinase Assay3-70[6]
MK-8353ERK1Kinase Assay4[7]
MK-8353ERK2Kinase Assay1[7]
GDC-0994ERK1Kinase Assay6.1[7]
GDC-0994ERK2Kinase Assay3.1[7]
Temuterkib (LY3214996)ERK1Kinase Assay5[7]
Temuterkib (LY3214996)ERK2Kinase Assay5[7]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamidePythium aphanidermatumMycelia Growth Inhibition16.75 µg/mL (EC50)[2]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamideRhizoctonia solaniMycelia Growth Inhibition19.19 µg/mL (EC50)[2]
Compound ID/ReferenceCell LineAssay TypeIC50 (µM)Reference
Trifluoromethyl Indazole Derivatives
Compound 2fVarious Cancer Cell LinesProliferation Assay0.23–1.15[8]

Signaling Pathways Modulated by Trifluoromethoxy Indazoles

Trifluoromethoxy indazoles exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets identified to date are protein kinases.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4] Indazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.[4]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Indazole Trifluoromethoxy Indazole Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

MEK-ERK Signaling Pathway

The MEK-ERK pathway, also known as the MAPK cascade, is a central signaling route that regulates cell proliferation and differentiation.[5][7] Dysregulation of this pathway is a common feature of many cancers. Several indazole-based compounds have been developed as potent inhibitors of ERK1/2.[7]

MEK_ERK_Signaling cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Indazole Trifluoromethoxy Indazole Indazole->ERK Inhibits

Caption: MEK-ERK Signaling Pathway Inhibition.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[6] They are often overexpressed in various cancers. Indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[6]

Pim_Kinase_Signaling cluster_upstream Upstream Signaling cluster_pim Pim Kinase cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->Pim BAD BAD (pro-apoptotic) Pim->BAD Phosphorylates & Inhibits CellCycle Cell Cycle Progression Pim->CellCycle Apoptosis Inhibition of Apoptosis BAD->Apoptosis Promotes Indazole Trifluoromethoxy Indazole Indazole->Pim Inhibits

Caption: Pim Kinase Signaling Pathway Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of trifluoromethoxy indazoles.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against VEGFR-2.[9]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (trifluoromethoxy indazole) dissolved in DMSO

  • Kinase-Glo™ Luminescence Kinase Assay Kit (Promega)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare a 1x kinase buffer from a 5x stock solution.

  • Prepare a master mix containing the kinase buffer, ATP, and the poly(Glu, Tyr) substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound at various concentrations to the designated wells. Control wells should contain DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add the Kinase-Glo™ reagent to each well to measure the amount of ATP remaining.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity and thus lower inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TRPA1 Antagonist Calcium Influx Assay

This protocol details a cell-based assay to evaluate the antagonistic activity of compounds against the TRPA1 ion channel.[10][11]

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPA1 agonist (e.g., cinnamaldehyde)

  • Test compound (trifluoromethoxy indazole) dissolved in DMSO

  • 384-well black, clear-bottom plates

  • Fluorescence microplate reader (e.g., FLIPR)

Procedure:

  • Seed TRPA1-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound to the cell plate and incubate for a specified period (e.g., 15 minutes).

  • Add a specific concentration of the TRPA1 agonist (e.g., EC80 of cinnamaldehyde) to all wells.

  • Immediately measure the intracellular calcium influx by monitoring the change in fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist response in the absence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of the compounds on the proliferation of cancer cells.[6]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (trifluoromethoxy indazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Drug Discovery Workflows

The discovery and development of novel trifluoromethoxy indazole-based therapeutics follow a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: General Drug Discovery Workflow.

Conclusion

Trifluoromethoxy indazoles represent a promising class of compounds with significant potential for the development of novel therapeutics. Their unique physicochemical properties, conferred by the trifluoromethoxy group, allow for the fine-tuning of biological activity and pharmacokinetic profiles. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of trifluoromethoxy indazoles will undoubtedly pave the way for the discovery of next-generation targeted therapies.

References

The Trifluoromethoxy Group: A Keystone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in contemporary drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. This guide provides a comprehensive overview of the multifaceted role of this unique functional group, detailing its impact on a molecule's lipophilicity, metabolic stability, and target engagement. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the full potential of the trifluoromethoxy moiety.

Physicochemical Properties and Their Implications

The trifluoromethoxy group imparts a distinct set of electronic and steric characteristics to a molecule, which in turn significantly influences its behavior in a biological system.[1][2] Its strong electron-withdrawing nature, often exceeding that of the trifluoromethyl group, can modulate the pKa of nearby functionalities and influence interactions with biological targets.[3]

Lipophilicity and Permeability

One of the most valued attributes of the trifluoromethoxy group is its profound impact on lipophilicity, a critical determinant of a drug's ability to traverse biological membranes.[1][3][4] The -OCF₃ group is one of the most lipophilic substituents employed in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[3] This is notably higher than that of the trifluoromethyl (-CF₃) group (π ≈ +0.88), making it a potent tool for enhancing a drug candidate's permeability and, consequently, its oral absorption and bioavailability.[2]

The increased lipophilicity bestowed by the trifluoromethoxy group allows drug candidates to more effectively navigate lipid bilayers, which can lead to improved absorption from the gastrointestinal tract and better penetration of the blood-brain barrier for centrally acting drugs.[1][4]

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] This electronic pull can influence the electron density of an aromatic ring or adjacent functional groups, thereby affecting the molecule's reactivity and its binding affinity to target proteins.[1] While it is a deactivating group in electrophilic aromatic substitution, its electronic influence can be strategically utilized to fine-tune the acidity or basicity of a compound, which is crucial for optimizing its solubility and pharmacokinetic profile.

Enhancing Metabolic Stability

A paramount challenge in drug development is designing molecules that can resist metabolic degradation to ensure a sufficiently long half-life in the body. The trifluoromethoxy group offers a significant advantage in this regard. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ moiety highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4]

By replacing a metabolically labile group, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group, medicinal chemists can effectively block a common site of oxidative metabolism. This strategic "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately allowing for less frequent dosing.[4][5]

Data Presentation: Comparative Physicochemical Properties

To illustrate the impact of the trifluoromethoxy group, the following tables summarize key physicochemical parameters, comparing parent molecules with their trifluoromethoxy- and trifluoromethyl-substituted analogues.

SubstituentHansch Lipophilicity Parameter (π)
-H0.00
-CH₃+0.56
-OCH₃-0.02
-Cl+0.71
-CF₃+0.88[2]
-OCF₃ +1.04 [3]
Caption: Comparative Hansch lipophilicity parameters of common substituents.
PropertyMethoxy AnalogueTrifluoromethoxy AnalogueTrifluoromethyl Analogue
logP (calculated) LowerHigherHigh
Metabolic Stability (in vitro) Often lower (susceptible to O-dealkylation)Generally higher (resistant to oxidation)Generally higher (resistant to oxidation)
pKa (of a nearby basic amine) HigherLowerLower
Caption: General trends in physicochemical properties upon substitution.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to evaluate the properties influenced by the trifluoromethoxy group.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan).[7]

  • Pooled human liver microsomes.[7][8]

  • Phosphate buffer (100 mM, pH 7.4).[6]

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.[7]

  • Prepare a suspension of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]

  • Pre-incubate the test compound and microsome suspension at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the incubation mixture.[9]

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[6]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[5]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell® inserts (permeable supports).

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer.

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • LC-MS/MS system for analysis.

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[5]

  • Wash the cell monolayer with transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the test compound (at a known concentration, e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[5]

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 2 hours), collect samples from the basolateral chamber.[5]

  • To measure basolateral to apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[11]

Objective: To determine the permeability of a test compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (donor plates) and acceptor plates.

  • A solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[12]

  • Phosphate buffered saline (PBS) or other suitable buffer.

  • Test compound and control compounds.

  • UV-Vis plate reader or LC-MS/MS system for analysis.

Procedure:

  • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.[4]

  • Fill the wells of the acceptor plate with buffer.[12]

  • Add the test compound solution to the wells of the donor plate.[12]

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[13]

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the system.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for its biological target.

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for its receptor.

Materials:

  • A source of the receptor (e.g., cell membranes, purified protein).

  • A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Test compound.

  • Assay buffer.

  • Filtration apparatus or scintillation counter.

Procedure (Competition Binding Assay):

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and the various concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand. This is often done by rapid filtration through a filter mat that traps the receptor-ligand complexes, followed by washing to remove unbound ligand.

  • Quantify the amount of bound labeled ligand (e.g., by scintillation counting for radioligands).

Data Analysis:

  • Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

  • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the labeled ligand.

    • Kd is the dissociation constant of the labeled ligand.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the trifluoromethoxy group in drug design.

Logical Relationship of -OCF₃ Properties to Drug Performance

G OCF3 Trifluoromethoxy (-OCF₃) Group Properties Physicochemical Properties OCF3->Properties Lipophilicity ↑ High Lipophilicity (π ≈ +1.04) Properties->Lipophilicity EWG Strong Electron-Withdrawing Properties->EWG Metabolic_Stability ↑ Metabolic Stability Properties->Metabolic_Stability Permeability ↑ Membrane Permeability Lipophilicity->Permeability Binding_Affinity Modulated Binding Affinity EWG->Binding_Affinity Half_Life ↑ Longer Half-Life Metabolic_Stability->Half_Life Drug_Performance Improved Drug Performance Bioavailability ↑ Oral Bioavailability Permeability->Bioavailability Bioavailability->Drug_Performance Half_Life->Drug_Performance Binding_Affinity->Drug_Performance

Caption: Impact of -OCF₃ properties on drug performance.

Experimental Workflow for In Vitro Metabolic Stability

G Start Start: Test Compound Preparation Prepare Incubation Mixture: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Start->Preparation PreIncubation Pre-incubate at 37°C Preparation->PreIncubation Initiation Initiate Reaction with NADPH Regenerating System PreIncubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 45 min) Initiation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Data Analysis: - Calculate t₁/₂ - Calculate CLᵢₙₜ Analysis->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Workflow for microsomal metabolic stability assay.

Signaling Pathway of Riluzole

Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamatergic neurotransmission.[14]

G Riluzole Riluzole (-OCF₃ containing) Na_Channel Voltage-gated Na⁺ Channels Riluzole->Na_Channel Inhibits NMDA_Receptor NMDA Receptors Riluzole->NMDA_Receptor Inhibits (non-competitive) Kainate_Receptor Kainate Receptors Riluzole->Kainate_Receptor Inhibits Glutamate_Release ↓ Presynaptic Glutamate Release Na_Channel->Glutamate_Release Glutamate_Release->NMDA_Receptor Activates Glutamate_Release->Kainate_Receptor Activates Postsynaptic_Effects ↓ Postsynaptic Glutamate Effects NMDA_Receptor->Postsynaptic_Effects Kainate_Receptor->Postsynaptic_Effects Excitotoxicity ↓ Neuronal Excitotoxicity Postsynaptic_Effects->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Simplified signaling pathway of Riluzole.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic hotspots, and fine-tune electronic properties makes it an invaluable asset in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its characteristics, supported by robust experimental evaluation as outlined in this guide, is crucial for its effective application in the development of next-generation pharmaceuticals. As research continues to unveil the nuanced effects of this "super-halogen," its prominence in drug discovery is set to expand even further.

References

The Indazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth overview of recent advancements in the discovery of novel indazole-based compounds, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that drive modern drug discovery. Several FDA-approved drugs, such as Niraparib for ovarian cancer and Pazopanib for renal cell carcinoma, feature the indazole moiety, highlighting its clinical significance.[1][2]

I. Synthetic Strategies for Novel Indazole Derivatives

The synthesis of the indazole nucleus and its derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings.

A. Synthesis of 1H-Indazoles

The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1] Common synthetic routes often involve the formation of the pyrazole ring fused to a benzene ring.

Experimental Protocol: PIFA-Mediated Oxidative C-N Bond Formation [3]

A practical and efficient method for the synthesis of 1H-indazoles involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to mediate the intramolecular C-N bond formation from readily accessible arylhydrazones. This metal-free approach offers a broad substrate scope and tolerates various functional groups.

  • Starting Materials: Arylhydrazones.

  • Reagents: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), solvent (e.g., dichloromethane).

  • General Procedure: To a solution of the arylhydrazone in the chosen solvent, PIFA is added portion-wise at a controlled temperature. The reaction is stirred until completion, monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Experimental Protocol: Copper-Catalyzed Intramolecular C-N Coupling [1][4]

Copper-catalyzed reactions are widely employed for the synthesis of indazoles. One such method involves the intramolecular cyclization of o-haloaryl N-tosylhydrazones.

  • Starting Materials: o-haloaryl N-tosylhydrazones.

  • Catalyst: Copper(I) oxide (Cu₂O) or Copper(II) acetate (Cu(OAc)₂·H₂O).[1]

  • General Procedure: The o-haloaryl N-tosylhydrazone and the copper catalyst are heated in a suitable solvent. The reaction proceeds via a thermo-induced isomerization followed by a Cu₂O-mediated cyclization to yield the 1H-indazole.[1]

B. Synthesis of 2H-Indazoles

While less common than their 1H-counterparts, 2H-indazoles also exhibit significant biological activities. Their synthesis often requires specific strategies to direct the regioselectivity of the cyclization. An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, proceeding through a benzyl C-H functionalization.[1]

II. Biological Activities and Therapeutic Targets

Indazole-based compounds have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[3]

A. Anticancer Activity

The indazole scaffold is a prominent feature in many anticancer agents.[5][6] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

A novel series of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against FGFRs. Compound 105 was identified as a potent pan-FGFR inhibitor with IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively.[1] This compound demonstrated significant tumor growth inhibition in a xenograft mouse model.[1]

2. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

Through a scaffold-hopping strategy, indazole was identified as a core structure for propeller-shaped PI3Kδ inhibitors.[7] A novel compound, 9x , was discovered with good isoform selectivity and potency, exhibiting superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models compared to existing treatments.[7] The mechanism of action involves the robust suppression of the downstream AKT pathway, leading to apoptotic cell death.[7]

3. TEAD Inhibitors:

The Hippo-YAP signaling pathway is a critical regulator of cell growth and organ size, and its dysregulation is implicated in various cancers. The transcriptional activity of YAP/TAZ is mediated by their interaction with TEAD transcription factors. Novel indazole compounds have been developed as TEAD inhibitors, representing a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[8]

B. Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. Indazole derivatives have emerged as a promising class of bacterial DNA gyrase B (GyrB) inhibitors.[9][10]

A series of indazole derivatives were discovered through the optimization of a pyrazolopyridone hit.[9] Guided by structure-based drug design, these compounds exhibited excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

C. Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. One mechanism of action involves the inhibition of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in mast cell activation.[11] Structure-activity relationship (SAR) studies of indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for their inhibitory activity on calcium influx and the release of pro-inflammatory mediators.[11]

III. Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel indazole-based compounds.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundTargetIC₅₀ (nM)Cell Line/AssayReference
105 FGFR10.9Enzymatic Assay[1]
FGFR22.0Enzymatic Assay[1]
FGFR32.0Enzymatic Assay[1]
FGFR46.1Enzymatic Assay[1]
Pazopanib VEGFR-230Enzymatic Assay[1]
Compound 2f -0.23 - 1.15 µMVarious Cancer Cell Lines[12][13]
SR-1459 ROCK-II13Enzymatic Assay[14]

Table 2: Antibacterial Activity of Indazole Derivatives

CompoundTargetIC₅₀ (nM)OrganismReference
Pyrazolopyridone 1g S. aureus GyrB< 8Enzymatic Assay[9]
Compound 11 M. tuberculosis Glutamate Racemase6.32 µMEnzymatic Assay[15]
Compound 22 M. tuberculosis Glutamate Racemase6.11 µMEnzymatic Assay[15]

IV. Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by novel indazole-based compounds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation Indazole_Inhibitor Indazole-based PI3Kδ Inhibitor (e.g., 9x) Indazole_Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition by Indazole Derivatives.

Hippo_YAP_TEAD_Pathway Upstream Upstream Signals (e.g., Cell-Cell Contact) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream->Hippo_Kinase_Cascade Activation YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylation Phospho_YAP_TAZ p-YAP / p-TAZ Hippo_Kinase_Cascade->Phospho_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Binding Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation Phospho_YAP_TAZ->Cytoplasmic_Sequestration Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Target_Genes Activation Indazole_Inhibitor Indazole-based TEAD Inhibitor Indazole_Inhibitor->TEAD Inhibition

Caption: Hippo-YAP-TEAD Signaling Pathway and its Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and evaluation of novel indazole-based compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Design Compound Design (e.g., Scaffold Hopping) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Enzymatic, Cell-based) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo In Vivo Models (e.g., Xenograft) In_Vitro->In_Vivo SAR->Design Feedback Loop ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General Workflow for Indazole-Based Drug Discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-(Trifluoromethoxy)-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a robust and accessible synthetic route starting from the commercially available 4-(trifluoromethoxy)-2-methylaniline.

Principle of the Synthesis

The synthesis of this compound is achieved through a classical approach involving the diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization. In this procedure, the starting material, 4-(trifluoromethoxy)-2-methylaniline, is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., acetic acid or a mineral acid). The resulting diazonium salt is unstable and undergoes spontaneous cyclization to form the stable indazole ring system. This method is a well-established strategy for the preparation of various substituted indazoles.[1][2][3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles, particularly the synthesis of 5-nitroindazole.[2]

Materials and Equipment:

  • Starting Material: 4-(Trifluoromethoxy)-2-methylaniline (commercially available)[4][5][6][7]

  • Reagents:

    • Glacial Acetic Acid

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Methanol (for recrystallization)

    • Decolorizing Charcoal

    • Saturated Sodium Bicarbonate Solution

    • Ethyl Acetate

    • Brine

  • Equipment:

    • Round-bottom flask (appropriate size for the scale of the reaction)

    • Magnetic stirrer and stir bar

    • Thermometer

    • Ice bath

    • Dropping funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The diazotization reaction is exothermic and should be carefully monitored and controlled with an ice bath.

  • Arenediazonium salts are unstable and can be explosive when isolated in a dry state. This protocol is designed for the in situ generation and immediate use of the diazonium salt. Do not attempt to isolate the solid diazonium salt.

  • Concentrated acids are corrosive. Handle with care.

Step-by-Step Procedure:

  • Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)-2-methylaniline (1.0 equivalent) in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material (a concentration of approximately 0.1-0.2 M is a good starting point).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. It is crucial to maintain this temperature range during the addition of the sodium nitrite solution.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of deionized water.

  • Diazotization and Cyclization:

    • Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of the aniline derivative over 30-45 minutes.

    • Maintain the internal reaction temperature between 0-5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the solution stand for 24-72 hours to allow for the complete formation of the indazole. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

    • To the residue, add cold water and carefully neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.

    • Dissolve the crude material in a minimal amount of boiling methanol. If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis of this compound, with a comparison to a literature procedure for a similar compound, 5-nitroindazole.[2]

ParameterThis compound (Proposed)5-Nitroindazole (Literature Example)[2]
Starting Material 4-(Trifluoromethoxy)-2-methylaniline2-Amino-5-nitrotoluene
Diazotizing Agent Sodium Nitrite (in water)Sodium Nitrite (in water)
Solvent Glacial Acetic AcidGlacial Acetic Acid
Reaction Temperature 0-5 °C (diazotization), then RT< 25 °C (diazotization), then RT
Reaction Time 24-72 hours3 days
Purification Method Recrystallization (Methanol/Water)Recrystallization (Methanol)
Reported Yield Not reported, expected to be moderate to good72-80%

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start Starting Material: 4-(Trifluoromethoxy)-2-methylaniline Reaction Diazotization & Cyclization Reagents: 1. NaNO₂, Glacial Acetic Acid 2. 0-5 °C to RT Start->Reaction Product Final Product: This compound Reaction->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Multi-step Synthesis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for a two-step synthesis of this compound, commencing from the commercially available starting material, 2-Amino-5-(trifluoromethoxy)benzaldehyde. The outlined procedure involves the formation of a hydrazone intermediate, followed by an oxidative cyclization to yield the target indazole.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2-Amino-5-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The subsequent and final step is the intramolecular oxidative cyclization of the hydrazone to furnish the desired this compound.

Synthesis_Workflow Start 2-Amino-5-(trifluoromethoxy)benzaldehyde Intermediate 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone Start->Intermediate Hydrazine hydrate, Ethanol, Reflux Product This compound Intermediate->Product Oxidative Cyclization (e.g., I2, K2CO3, Dioxane)

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1Hydrazone Formation2-Amino-5-(trifluoromethoxy)benzaldehyde2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazoneHydrazine hydrateEthanol90-95>95
2Oxidative Cyclization2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazoneThis compoundIodine, Potassium CarbonateDioxane75-85>98

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone

Materials:

  • 2-Amino-5-(trifluoromethoxy)benzaldehyde (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 2-Amino-5-(trifluoromethoxy)benzaldehyde in ethanol in a round-bottom flask, add hydrazine hydrate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone (1.0 eq)

  • Iodine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone in 1,4-dioxane.

  • Add potassium carbonate and iodine to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression from a functionalized benzaldehyde to the target indazole. The key transformations are the formation of the N-N bond via the hydrazone and the subsequent intramolecular C-N bond formation to construct the pyrazole ring fused to the benzene ring.

Logical_Relationship cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indazole Formation Aldehyde Aldehyde (-CHO) Hydrazone Hydrazone (C=N-NH2) Aldehyde->Hydrazone Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone AminoHydrazone Ortho-Amino Hydrazone Indazole 1H-Indazole Ring AminoHydrazone->Indazole Intramolecular C-N Bond Formation

Caption: Logical flow of key bond formations in the synthesis.

Application Notes and Protocols for Suzuki Coupling of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-(trifluoromethoxy)-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and the trifluoromethoxy group can enhance pharmacokinetic properties, making this a valuable building block for drug discovery.[1][2] The Suzuki coupling is a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3][4][5][6]

General Reaction Scheme

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. For the functionalization of the this compound core, a common starting material would be a halogenated derivative, such as 5-bromo- or 5-iodo-1H-indazole, which is then coupled with a suitable boronic acid or ester.

Conceptual Reaction:

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. Based on literature for structurally related indazoles, the following conditions are recommended as a starting point for optimization.

Catalyst Selection

A variety of palladium catalysts can be employed. For heteroaryl couplings, phosphine-ligated palladium complexes are often effective.[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) : This catalyst has shown high efficacy in the Suzuki coupling of N-substituted 5-bromoindazoles, leading to good yields in relatively short reaction times.[3][7]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A commonly used catalyst for a wide range of Suzuki couplings.[6][8]

  • Palladium(II) Acetate (Pd(OAc)₂) with a ligand : Often used in combination with phosphine ligands like SPhos or XPhos, which can be effective for challenging couplings.[9]

Base Selection

The choice of base is crucial for the transmetalation step.

  • Potassium Carbonate (K₂CO₃) : A widely used and effective base for Suzuki couplings of bromoindazoles.[3][4][5]

  • Cesium Carbonate (Cs₂CO₃) : A stronger base that can be beneficial in more challenging coupling reactions.[8]

  • Potassium Phosphate (K₃PO₄) : An alternative base that can be effective in certain solvent systems.[9]

Solvent System

The solvent system should be capable of dissolving the reactants and be compatible with the reaction conditions.

  • 1,2-Dimethoxyethane (DME) : Has been successfully used in the Suzuki coupling of 5-bromoindazoles.[3]

  • 1,4-Dioxane/Water mixtures : A common solvent system for Suzuki reactions, often in a ratio of 3:1 or 4:1.[4][5]

  • Toluene/Water or DMF/Water : Other commonly employed solvent mixtures.

Comparative Data for Suzuki Coupling of Substituted Indazoles

The following table summarizes representative conditions and yields for the Suzuki coupling of bromo-substituted indazoles with various boronic acids, providing a baseline for designing experiments with this compound derivatives.

Indazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Ethyl-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80295[3]
N-Ethyl-5-bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80260[10]
N-Boc-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80284[3]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (5)K₂CO₃1,4-Dioxane/WaterRT8-1270-85[4][5]
3-Bromo-6-(trifluoromethyl)-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O110 (Microwave)0.585-95[8]

Experimental Protocol: Suzuki Coupling of a Halogenated this compound

This protocol is a generalized procedure based on successful methods for similar substrates.[3][4][5] It is recommended to perform initial small-scale reactions to optimize conditions for specific substrates.

Materials:

  • Halogenated this compound (e.g., 5-bromo- or 5-iodo-) (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vial, add the halogenated this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the mixture.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired coupled product.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - Halogenated Indazole - Boronic Acid - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat Heat and Stir (e.g., 80-100 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench_Extract Cool, Dilute, and Extract Monitor->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layers Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetal Halide R¹-X Halide->OxAdd Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Purification of 5-(Trifluoromethoxy)-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in many biologically active molecules, and the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Following its synthesis, the purification of this compound is a critical step to remove impurities such as unreacted starting materials, byproducts, and residual reagents. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are important for understanding the compound's behavior during chromatographic separation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, and methanol.
Predicted LogP 2.5 - 3.5

Experimental Protocols

This section details the materials and methodology for the purification of this compound by column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Eluent collection tubes or flasks

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in assessing the separation of the desired product from impurities and in estimating the appropriate eluent composition for the column.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the dissolved crude mixture onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 9:1 (n-hexane:ethyl acetate) is recommended based on the polarity of related compounds.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product spot. The ideal Rf value for column chromatography is typically between 0.2 and 0.4. Adjust the solvent system polarity to achieve the desired Rf value. For instance, increasing the proportion of ethyl acetate will increase the polarity and decrease the Rf value.

Table 2: Illustrative TLC Analysis Data

Solvent System (n-Hexane:Ethyl Acetate)Rf of this compoundObservations
95:50.55Good separation from baseline impurities.
90:10 0.40 Optimal separation and Rf for column chromatography.
80:200.25Good separation, but lower Rf may lead to longer elution times.

Note: The data in this table is illustrative and should be confirmed experimentally.

Column Chromatography Protocol
  • Column Preparation (Slurry Packing Method):

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the optimized solvent system determined by TLC (e.g., n-hexane:ethyl acetate = 90:10).

    • Maintain a constant flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Illustrative Purification and Purity Data

ParameterBefore Column ChromatographyAfter Column Chromatography
Appearance Brownish solidOff-white solid
Yield -> 85%
Purity (by HPLC) ~75%> 98%

Note: The data in this table is illustrative and will vary depending on the initial purity of the crude material and the specific chromatographic conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Silica Gel Column TLC->Pack Optimized Conditions Load Load Crude Product (Dry Loading) Pack->Load Elute Elute with Mobile Phase (e.g., Hexane:EtOAc 90:10) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Purification Method cluster_output Outputs Crude Crude this compound Stationary Stationary Phase: Silica Gel Crude->Stationary Mobile Mobile Phase: n-Hexane:Ethyl Acetate (e.g., 90:10) Crude->Mobile Pure Pure this compound (>98% Purity) Stationary->Pure Impurities Separated Impurities Stationary->Impurities Mobile->Pure Mobile->Impurities

Caption: Logical relationship of components in the purification process.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By employing silica gel column chromatography with an optimized n-hexane and ethyl acetate mobile phase, the target compound can be isolated with high purity, making it suitable for subsequent applications in research and drug development. The provided workflows offer a clear and concise overview of the entire purification process.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5-(Trifluoromethoxy)-1H-indazole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for purity assessment, quantitative determination, and quality control in research and drug development settings.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules. Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for the analysis of pharmaceutical intermediates and active ingredients.

This application note details a robust RP-HPLC method for the analysis of this compound, based on methodologies developed for structurally similar indazole derivatives.[1]

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥98%)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications. These conditions are adapted from a method for a similar fluorinated indazole derivative.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60% Acetonitrile in water with 0.1% formic acid) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in the table above.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject the working standard solution (e.g., 50 µg/mL) five times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should typically be less than 2%.

    • Determine the theoretical plates and tailing factor for the analyte peak.

  • Calibration:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates> 2000
RSD of Peak Area (n=5)≤ 2.0%
RSD of Retention Time (n=5)≤ 1.0%

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10153,890
25384,725
50769,450
1001,538,900

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemPrep System Preparation & Equilibration MobilePhase->SystemPrep StandardSol Standard Solution Preparation SystemSuitability System Suitability Testing StandardSol->SystemSuitability Calibration Calibration Curve Generation StandardSol->Calibration SampleSol Sample Solution Preparation SampleAnalysis Sample Analysis SampleSol->SampleAnalysis SystemPrep->SystemSuitability SystemSuitability->Calibration Calibration->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a general guideline. The method should be validated for its intended use to ensure accuracy, precision, specificity, linearity, and robustness.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed NMR spectroscopic data and standardized protocols for the analysis of indazole derivatives, with a specific focus on compounds substituted at the 5-position. Due to the limited availability of public spectroscopic data for 5-(Trifluoromethoxy)-1H-indazole, this report presents a comprehensive dataset for the closely related analogue, 5-(Trifluoromethyl)-1H-indazole . This information serves as a valuable reference for the characterization of similar molecules. The protocols outlined herein are applicable for the routine analysis of small organic molecules in a research and drug development setting.

Note on the Analyte: The NMR data presented in this document is for 5-(Trifluoromethyl)-1H-indazole . While this compound is structurally similar to this compound, the presence of an oxygen atom in the trifluoromethoxy group will influence the electronic environment and, consequently, the chemical shifts in the 13C and 19F NMR spectra. Specifically, the 13C signal for the carbon attached to the trifluoromethoxy group would be expected to shift further downfield (to a higher ppm value) compared to the trifluoromethyl group. The 19F NMR chemical shift will also differ due to the neighboring oxygen atom.

NMR Spectroscopic Data

The following tables summarize the 1H, 13C, and 19F NMR spectroscopic data for 5-(Trifluoromethyl)-1H-indazole.

Table 1: 1H NMR Data for 5-(Trifluoromethyl)-1H-indazole
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.2br s-1HN-H
7.85d8.01HAr-H
7.75d8.41HAr-H
7.52t6.01HAr-H
7.35t7.21HAr-H

Solvent: acetone-d6, Spectrometer Frequency: 300 MHz

Table 2: 13C NMR Data for 5-(Trifluoromethyl)-1H-indazole[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (JCF) HzAssignment
142.1s-Ar-C
135.2q38Ar-C
128.3s-Ar-C
123.7s-Ar-C
123.4q268-CF3
120.2s-Ar-C
119.9s-Ar-C
111.9s-Ar-C

Solvent: acetone-d6, Spectrometer Frequency: 75.45 MHz[1]

Table 3: 19F NMR Data for 5-(Trifluoromethyl)-1H-indazole[1]
Chemical Shift (δ) ppm
-61.67

Solvent: CDCl3, Spectrometer Frequency: 282.35 MHz[1]

Experimental Protocols

The following protocols provide a general framework for the preparation and analysis of indazole derivatives by NMR spectroscopy.

Sample Preparation

A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine qualitative analysis, the residual solvent peak can be used as a reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the instrument and the sample.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim setup Set Up Experiment (1H, 13C, 19F) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analyze Spectral Interpretation integrate->analyze

Figure 1. General workflow for NMR data acquisition and analysis.
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Optimization: For each nucleus (1H, 13C, 19F), set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction.

  • Data Analysis: Reference the spectra (e.g., to the residual solvent peak), and then integrate the peaks and determine their chemical shifts and coupling constants.

Signaling Pathways and Logical Relationships

The logical flow from a synthesized chemical compound to its structural confirmation via NMR spectroscopy is a fundamental process in chemical research and drug development.

logical_flow compound Synthesized Compound (e.g., this compound) sample_prep NMR Sample Preparation compound->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 19F) sample_prep->nmr_acq spectral_data Raw Spectral Data (FID) nmr_acq->spectral_data data_proc Data Processing spectral_data->data_proc processed_spectra Processed NMR Spectra data_proc->processed_spectra spectral_interp Spectral Interpretation processed_spectra->spectral_interp structure_confirm Structural Confirmation spectral_interp->structure_confirm

Figure 2. Logical workflow from compound synthesis to structural confirmation.

References

Application Notes and Protocols for 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Development of Cell-Based Assays for the Characterization of 5-(Trifluoromethoxy)-1H-indazole.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases, modulation of G-protein coupled receptors (GPCRs), and blocking of ion channels.[1][2][3][4] Given this background, this compound is a compound of interest for drug discovery programs. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design.[2] This document provides detailed protocols for a panel of cell-based assays to elucidate the biological activity of this compound. The proposed assays will investigate its potential as a kinase inhibitor, a modulator of GPCR signaling, an ion channel blocker, and its general effects on cancer cell proliferation.

I. Assessment of Anti-Proliferative Activity in Cancer Cell Lines

A fundamental first step in characterizing a novel compound with potential anti-cancer activity is to assess its effect on cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.[1][5]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, Hep-G2 hepatocellular carcinoma, K562 chronic myeloid leukemia)[1]

  • This compound

  • 5-Fluorouracil (positive control)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the cell culture medium.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add fresh medium containing various concentrations of this compound or the positive control (5-Fluorouracil). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundA549
This compoundHep-G2
This compoundK562
5-Fluorouracil (Positive Control)A549
5-Fluorouracil (Positive Control)Hep-G2
5-Fluorouracil (Positive Control)K562

II. Kinase Inhibition Assays

Indazole derivatives are known to be potent kinase inhibitors.[3][7] The following assays will determine if this compound can inhibit kinase activity within a cellular context.

Protocol 2: Western Blot for Phospho-Protein Levels

Objective: To assess the effect of this compound on the phosphorylation of a specific kinase substrate in a relevant cell line.

Materials:

  • Cell line expressing the target kinase (e.g., H2228 lung cancer cells for ALK)[7]

  • This compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase and downstream substrate, e.g., ALK, p-ALK, ERK, p-ERK)[7]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[6]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Data Presentation:

Compound Concentration (µM)p-ALK / Total ALK Ratiop-ERK / Total ERK Ratio
0 (Vehicle)1.01.0
0.1
1
10

Workflow for Kinase Inhibition Assessment

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis start Seed Cells in Culture Plates treat Treat with this compound start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies transfer->probe detect Chemiluminescent Detection probe->detect analyze Quantify Band Intensity detect->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for Western Blot-based kinase inhibition analysis.

III. GPCR Modulation Assays

GPCRs are a major class of drug targets.[8][9][10][11] Assays measuring changes in second messengers like cyclic AMP (cAMP) can determine if a compound modulates GPCR activity.

Protocol 3: cAMP GloSensor™ Assay

Objective: To screen for agonistic or antagonistic activity of this compound on a specific GPCR.

Materials:

  • HEK293 cells stably or transiently expressing the target GPCR and the GloSensor™ cAMP plasmid.[8]

  • This compound

  • Known agonist and antagonist for the target GPCR

  • GloSensor™ cAMP Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the engineered HEK293 cells in white, opaque 96-well plates.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Agonist Mode:

    • Add the GloSensor™ cAMP Reagent to the cells and incubate.

    • Add serial dilutions of this compound or a known agonist.

    • Measure luminescence kinetically or at a fixed time point.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a known agonist at its EC80 concentration.

    • Measure luminescence.

  • Data Analysis: Normalize the data to a positive control (agonist) and a negative control (vehicle). Calculate EC50 for agonists or IC50 for antagonists.

Data Presentation:

Assay ModeCompoundEC50/IC50 (µM)
AgonistThis compound
AgonistKnown Agonist (Control)
AntagonistThis compound
AntagonistKnown Antagonist (Control)

GPCR Signaling Pathway

G compound This compound receptor GPCR compound->receptor g_protein G-Protein (Gs/Gi) receptor->g_protein ac Adenylyl Cyclase g_protein->ac Activates/Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression creb->gene_expression Regulates

Caption: Simplified GPCR/cAMP signaling pathway.

IV. Ion Channel Modulation Assays

Certain indazole derivatives have been identified as ion channel modulators.[12][13][14] A fluorescence-based assay can be used for high-throughput screening of ion channel activity.

Protocol 4: FluxOR™ Potassium Ion Channel Assay

Objective: To determine if this compound modulates the activity of a specific potassium ion channel.

Materials:

  • U2-OS cells expressing the target potassium channel (e.g., hERG).[15]

  • This compound

  • FluxOR™ Reagent Kit

  • Thallium-containing buffer

  • Potassium-containing buffer

  • Known potassium channel blocker (e.g., quinidine for hERG)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate the engineered U2-OS cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with the FluxOR™ dye.

  • Compound Addition: Add serial dilutions of this compound or a known blocker.

  • Channel Activation: Stimulate the cells by adding a mixture of thallium and potassium-containing buffers to induce ion flux.

  • Fluorescence Measurement: Measure the fluorescence intensity. Thallium influx through open potassium channels will result in an increase in fluorescence.[15]

  • Data Analysis: Calculate the percent inhibition of the fluorescence signal for each compound concentration relative to the positive and negative controls. Determine the IC50 value.

Data Presentation:

CompoundTarget Ion ChannelIC50 (µM)
This compoundhERG
Quinidine (Positive Control)hERG

Ion Channel Assay Workflow

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis seed Seed Cells load_dye Load with FluxOR™ Dye seed->load_dye add_compound Add Compound load_dye->add_compound add_stimulus Add Thallium/Potassium Buffer add_compound->add_stimulus read_fluorescence Read Fluorescence add_stimulus->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the FluxOR™ potassium ion channel assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cancer cell proliferation, kinase activity, GPCR signaling, and ion channel function, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The data generated from these assays will be crucial for guiding further lead optimization and preclinical development efforts.

References

Application Notes and Protocols for 5-(Trifluoromethoxy)-1H-indazole in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 5-(Trifluoromethoxy)-1H-indazole scaffold in the development of novel anti-cancer therapeutics. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and cell permeability of drug candidates. While direct anti-cancer activity data for the parent this compound is limited in publicly available literature, this document focuses on a closely related derivative, a 1H-indazole-3-amine with a 4-trifluoromethoxyphenyl substituent at the 5-position, as a case study. The methodologies and potential mechanisms of action described herein are broadly applicable to the screening and characterization of other this compound derivatives.

Introduction to this compound in Oncology

The indazole core is a privileged scaffold in oncology drug discovery, forming the basis of several FDA-approved kinase inhibitors. The incorporation of a trifluoromethoxy (-OCF3) group at the 5-position is a strategic design element. This group can significantly improve a compound's pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, which are critical for developing effective oral therapeutics.

Derivatives of this compound are being investigated for their potential to inhibit various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways, such as the p53/MDM2 and Bcl-2 pathways.

Data Presentation: In Vitro Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of a representative 5-(substituted)-1H-indazole-3-amine derivative bearing a 4-trifluoromethoxy moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Anti-proliferative Activity of a 5-(4-(Trifluoromethoxy)phenyl)-1H-indazol-3-amine derivative (Compound 5f) against various human cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)
5fHep-G2Hepatocellular Carcinoma>40
5fA549Non-small Cell Lung Cancer39.8
5fK562Chronic Myeloid Leukemia28.6
5fPC-3Prostate Cancer35.2

Data is adapted from a study on 1H-indazole-3-amine derivatives. Compound 5f is described as 5-(4-(trifluoromethoxy)phenyl)-1H-indazol-3-amine.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., A549, K562, PC-3) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in DMSO.
  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound derivatives.

1. Cell Treatment and Harvesting:

  • Seed cancer cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash twice with cold PBS.

2. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-FITC positive, PI negative cells are in early apoptosis.
  • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for investigating the effect of this compound derivatives on the expression of key apoptosis-regulating proteins.

1. Protein Extraction:

  • Treat cells with the test compound as described for the apoptosis assay.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against Bcl-2, Bax, p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the evaluation of this compound derivatives.

G cluster_0 Experimental Workflow for Anti-Cancer Screening A Compound Synthesis (this compound derivative) B In Vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Mechanism of Action Studies (Western Blot) D->E

Caption: Workflow for the in vitro evaluation of this compound derivatives.

G cluster_0 p53/MDM2 Pathway cluster_1 Bcl-2 Family Pathway Indazole 5-(Trifluoromethoxy)- 1H-indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathways targeted by this compound derivatives.

Application of 5-(Trifluoromethoxy)-1H-indazole in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic building block of significant interest in the development of new agrochemicals. The trifluoromethoxy group (-OCF₃) imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved membrane permeability, which can lead to agrochemicals with superior efficacy and desired physicochemical properties. This document provides a detailed overview of the application of this compound in the synthesis of potential agrochemicals, with a focus on insecticides. While specific commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, the indazole scaffold, particularly indazole-3-carboxamides, is a well-established pharmacophore in modern insecticides. This application note will, therefore, present a representative synthetic protocol for a novel insecticidal candidate derived from this compound, based on established synthetic methodologies for related compounds.

Core Applications in Agrochemicals

The this compound core is a versatile precursor for various classes of agrochemicals. The primary route for derivatization involves functionalization at the N1 and C3 positions of the indazole ring.

  • Insecticides: The most prominent application lies in the synthesis of indazole-3-carboxamides. These compounds are known to target the ryanodine receptor in insects, leading to uncontrolled calcium release and subsequent paralysis and death. The 5-trifluoromethoxy substituent can enhance the binding affinity and overall insecticidal potency.

  • Fungicides and Herbicides: While less documented, derivatives of this compound also hold potential as fungicides and herbicides. The trifluoromethyl group, a related moiety, is present in numerous commercial fungicides and herbicides, suggesting that the trifluoromethoxy group could confer similar desirable properties.

Synthesis of a Representative Insecticidal Indazole-3-Carboxamide

This section details a representative synthetic pathway for a novel insecticidal candidate, N-(1,2-dimethylpropyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamide, starting from this compound.

Experimental Workflow

A This compound B 1. n-BuLi, THF, -78 °C 2. CO2 (g) A->B Carboxylation C This compound-3-carboxylic acid B->C D SOCl2, reflux C->D Acid Chloride Formation E This compound-3-carbonyl chloride D->E F 1,2-dimethylpropylamine, Et3N, DCM E->F Amidation G N-(1,2-dimethylpropyl)-5-(trifluoromethoxy) -1H-indazole-3-carboxamide F->G

Caption: Synthetic workflow for a novel insecticidal indazole-3-carboxamide.

Experimental Protocols

Step 1: Synthesis of this compound-3-carboxylic acid

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Work-up: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with 1 M HCl to pH 2-3.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

ParameterValue
ReactantThis compound
Key Reagentsn-BuLi, CO₂
SolventTHF
Temperature-78 °C to RT
Typical Yield75-85%

Step 2: Synthesis of this compound-3-carbonyl chloride

  • Reaction Setup: To a round-bottom flask, add this compound-3-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

ParameterValue
ReactantThis compound-3-carboxylic acid
Key ReagentSOCl₂
TemperatureReflux
Typical Yield>95% (crude)

Step 3: Synthesis of N-(1,2-dimethylpropyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamide

  • Reaction Setup: Dissolve the crude this compound-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

  • Amine Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of a solution of 1,2-dimethylpropylamine (1.2 eq) in DCM at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the final product.

ParameterValue
ReactantsThis compound-3-carbonyl chloride, 1,2-dimethylpropylamine
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to RT
Typical Yield60-70%

Potential as Fungicides and Herbicides

While the primary focus is on insecticides, the this compound scaffold is also a promising starting point for the development of fungicides and herbicides. The trifluoromethyl group is a key component in many commercial fungicides that inhibit succinate dehydrogenase (SDHIs). It is plausible that indazole derivatives containing the trifluoromethoxy group could exhibit similar modes of action.

For herbicidal applications, various indazole derivatives have been reported to show activity. The introduction of the trifluoromethoxy group could modulate the herbicidal spectrum and potency. Further research in these areas is warranted to explore the full potential of this versatile building block.

Signaling Pathway (Hypothetical for Insecticides)

A Indazole-3-carboxamide (e.g., from this compound) B Ryanodine Receptor (RyR) in Insect Muscle Cells A->B Binds to and activates C Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum B->C Leads to D Muscle Contraction and Paralysis C->D Causes E Insect Death D->E Results in

Caption: Proposed mechanism of action for insecticidal indazole-3-carboxamides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its primary application lies in the development of potent insecticides based on the indazole-3-carboxamide scaffold. The trifluoromethoxy group is expected to confer advantageous properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this document provide a framework for the synthesis of such compounds. Further exploration of this scaffold in the areas of fungicides and herbicides could lead to the discovery of new and effective crop protection agents. Researchers are encouraged to utilize the provided methodologies as a starting point for their own discovery and optimization efforts in the field of agrochemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Trifluoromethoxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and adaptable method for the synthesis of this compound is the diazotization of a substituted aniline followed by an intramolecular cyclization. This typically involves using 2-methyl-4-(trifluoromethoxy)aniline as the starting material. The aniline is first treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate then undergoes spontaneous or induced cyclization to form the indazole ring.

Q2: I am experiencing low yields in my reaction. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) during the addition of the nitrosating agent.

  • Side Reactions of the Diazonium Salt: Diazonium salts can be unstable and undergo undesired side reactions, such as decomposition or coupling with other nucleophiles present in the reaction mixture.

  • Inefficient Cyclization: The ring-closing step to form the indazole can be influenced by factors such as pH, temperature, and the presence of catalysts.

  • Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include:

  • Phenolic compounds: Formed from the reaction of the diazonium salt with water.

  • Azo compounds: Arising from the coupling of the diazonium salt with unreacted aniline or other aromatic species.

  • Isomeric indazoles: Depending on the reaction conditions, small amounts of other indazole isomers might be formed.

  • Tar formation: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts.

Q4: How can I best purify the final product?

A4: Column chromatography using silica gel is a common and effective method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can also be employed to obtain a highly pure product. The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Product Formation Incomplete diazotization: Temperature too high; impure sodium nitrite.Maintain reaction temperature strictly between 0-5 °C. Use freshly purchased, high-purity sodium nitrite.
Inefficient cyclization: Incorrect pH; insufficient reaction time or temperature.Adjust the pH of the reaction mixture after diazotization. Optimize the cyclization temperature and monitor the reaction progress by TLC or LC-MS.
Formation of a Dark Tar-like Substance Decomposition of the diazonium salt: Reaction temperature too high.Ensure rigorous temperature control throughout the diazotization and cyclization steps.
Oxidation of starting material or product. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC after Reaction Formation of side products: See Q3 in the FAQ section.Optimize reaction conditions to minimize side reactions. For purification, refer to Q4 in the FAQ section.
Incomplete reaction. Increase reaction time or slightly elevate the temperature during the cyclization step, while carefully monitoring for decomposition.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during work-up. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.
Emulsion formation during extraction. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is based on established methods for the synthesis of substituted indazoles from anilines.

Step 1: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the aniline solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a color change.

Step 2: Cyclization and Work-up

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Quantitative Data Summary (Expected)
ParameterValue
Starting Material 2-Methyl-4-(trifluoromethoxy)aniline
Key Reagents Sodium Nitrite, Acetic Acid
**Stoichiometry (Aniline:NaNO₂) **1 : 1.1
Reaction Temperature 0-5 °C (Diazotization), 50-60 °C (Cyclization)
Reaction Time 2-4 hours
Expected Yield 60-80%

Note: The expected yield is an estimate based on similar reported syntheses and may vary depending on the specific reaction conditions and scale.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization & Work-up cluster_step3 Step 3: Purification A 2-Methyl-4-(trifluoromethoxy)aniline B NaNO2, Acetic Acid, 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Heating (50-60 °C) C->D Undergoes E Crude this compound D->E Yields F Neutralization & Extraction E->F G Column Chromatography F->G H Pure this compound G->H Isolates

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield Observed Q1 Check Diazotization Temperature Start->Q1 A1_Yes Temp > 5 °C Q1->A1_Yes Yes A1_No Temp ≤ 5 °C Q1->A1_No No Sol1 Action: Maintain 0-5 °C A1_Yes->Sol1 Q2 Check Cyclization Conditions A1_No->Q2 A2_Yes Suboptimal pH or Temp Q2->A2_Yes Yes A2_No Optimal Conditions Q2->A2_No No Sol2 Action: Optimize pH, Temp, Time A2_Yes->Sol2 Q3 Analyze Purification Loss A2_No->Q3 A3 Action: Optimize Extraction & Chromatography Q3->A3

Caption: Troubleshooting logic for low yield issues.

troubleshooting low yield in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address issues of low yield and improve the efficiency of your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Incomplete Conversion or Low Overall Yield

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the reaction?

A: Low yields and incomplete conversions are common challenges in indazole synthesis and can be attributed to several factors. The optimal solution often depends on the specific synthetic route being employed. Here are the most common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that significantly influences both the reaction rate and the formation of byproducts.[1] While some classic methods like Cadogan-type reactions often require high temperatures, excessive heat can lead to the decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed reactions are more efficient at milder temperatures.[1] It is recommended to perform a systematic temperature screening to find the optimal balance for your specific substrate and catalyst system.

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. Consider screening solvents with different properties.

  • Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can dramatically impact reactivity. Highly deactivated or sterically hindered substrates may require more forcing conditions, a more active catalyst, or a different synthetic route altogether.

  • Presence of Water: Moisture can be detrimental in many synthetic routes. For instance, in domino processes that involve the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities.[1] The addition of a drying agent, such as 4 Å molecular sieves, can effectively scavenge water and improve the reaction outcome.[1]

  • Catalyst Inactivation or Low Activity: In metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst can be poisoned by impurities in the starting materials or solvent.[2][3] Ensure all reagents and solvents are of appropriate purity. The choice of ligand and the oxidation state of the metal are also critical for catalytic activity.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Q: My reaction produces a mixture of N1 and N2-substituted indazole isomers, leading to a low yield of my desired product and difficult purification. How can I improve selectivity?

A: The formation of regioisomers is a frequent challenge in the functionalization of the indazole core.[4] The 1H-tautomer is generally more thermodynamically stable, while the 2H-tautomer can sometimes be favored under kinetic control.[4][5] Achieving high selectivity requires careful control of reaction conditions.

Strategies to Favor the N1-Isomer (Thermodynamic Product):

  • Base and Solvent System: The combination of base and solvent is critical. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely used method for achieving N1-selectivity.[4][5]

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at N1.[4]

Strategies to Favor the N2-Isomer (Kinetic Product):

  • Substituent-Directed Synthesis: The most effective strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7 position. This electronic effect strongly directs alkylation to the N2 position, often with excellent selectivity.[4]

  • Acidic or Neutral Conditions: While basic conditions often favor the N1 product or a mixture, alkylation under neutral or acidic conditions can selectively occur at the N2 position.[4]

Issue 3: Yield Loss During Purification

Q: I am losing a significant amount of my product during purification. My N1 and N2 isomers are co-eluting during column chromatography. What are my options?

A: The separation of N1 and N2 substituted indazole isomers is a well-known purification challenge due to their often similar polarities.[6] While flash column chromatography is the default method, it is not always effective.

An excellent alternative is recrystallization using a mixed solvent system .[6][7] By carefully screening solvent pairs (e.g., acetone/water, ethanol/water, or ethyl acetate/heptane), it is often possible to find conditions where one isomer selectively crystallizes out of solution, leaving the other in the mother liquor.[7] This method can yield single isomers with very high purity (>99%) and is more amenable to scaling up than chromatography.[7]

Data Presentation

Table 1: Effect of Reaction Parameters on N1/N2 Regioselectivity

The following table summarizes the impact of different bases on the regioselectivity of N-alkylation for a model indazole substrate. This illustrates how crucial the choice of base is for controlling the isomeric ratio.

EntryBaseSolventN1:N2 RatioPredominant IsomerReference
1NaHTHF>95:5N1 (Thermodynamic)[5],[4]
2K₂CO₃DMF60:40MixtureGeneral
3Cs₂CO₃MeCN75:25N1General
4DBUCH₂Cl₂50:50MixtureGeneral

Note: Ratios are illustrative and can vary significantly based on the specific substrate, electrophile, and temperature.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol provides a standard method for the selective alkylation of the N1 position of an indazole using sodium hydride.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Allow the resulting suspension to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[5]

Protocol 2: Purification of Indazole Isomers by Recrystallization

This protocol outlines a general approach for separating N1 and N2 isomers when chromatography fails.

Procedure:

  • Dissolve the crude mixture of isomers in a minimum amount of a hot solvent in which both isomers are soluble (e.g., acetone, ethanol, ethyl acetate).

  • Slowly add a hot "anti-solvent" (a solvent in which the desired isomer is less soluble, e.g., water, heptane) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to yield the purified, single isomer. The other isomer will be enriched in the filtrate.

Visualizations

Troubleshooting Workflow for Low Indazole Yield

G start Start: Low Yield Observed check_sm 1. Verify Starting Materials - Purity (NMR, LCMS) - Stoichiometry - Moisture Content start->check_sm check_conditions 2. Analyze Reaction Conditions - Temperature correct? - Solvent appropriate? - Atmosphere inert? check_sm->check_conditions Materials OK check_sm->sub_path1 check_reagents 3. Evaluate Reagents - Catalyst active? - Base strength correct? - Reagents added in correct order? check_conditions->check_reagents Conditions OK check_conditions->sub_path2 check_workup 4. Review Workup & Purification - Aqueous extraction pH? - Isomer separation issue? - Product decomposition on silica? check_reagents->check_workup Reagents OK check_reagents->sub_path3 optimize Systematically Optimize - Screen T, solvent, catalyst - Change base - Consider alternative route check_workup->optimize Workup OK, Still Low Yield check_workup->sub_path4 end Improved Yield optimize->end sub_path1->optimize sub_path2->optimize Address & Rerun sub_path3->optimize Address & Rerun sub_path4->optimize Address & Rerun

Caption: A logical workflow for troubleshooting low yield in indazole synthesis.

Decision Pathway for Regioselective N-Alkylation

G start Goal: Selective N-Alkylation of Indazole decision Desired Product? start->decision n1_path N1-Substituted (Thermodynamic) decision->n1_path N1 Isomer n2_path N2-Substituted (Kinetic) decision->n2_path N2 Isomer n1_cond1 Use NaH in THF/DMF[4][5] n1_path->n1_cond1 n1_cond2 Utilize bulky C3-substituent[4] n1_path->n1_cond2 n2_cond1 Install EWG at C7-position (e.g., -NO2)[4] n2_path->n2_cond1 n2_cond2 Use acidic or neutral reaction conditions[4] n2_path->n2_cond2 G cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Indazole in Anhydrous THF add_base 2. Add NaH at 0°C, Stir at RT start->add_base add_elec 3. Add Alkyl Halide at 0°C add_base->add_elec react 4. Stir at RT until Complete (TLC/LCMS) add_elec->react quench 5. Quench with aq. NH4Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry, Filter, & Concentrate extract->dry purify 8. Purify via Chromatography dry->purify final_product final_product purify->final_product Isolated N1-Indazole

References

Technical Support Center: Synthesis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues encountered during the synthesis of 5-(Trifluoromethoxy)-1H-indazole. The following frequently asked questions (FAQs) and troubleshooting guides address common side products and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products when synthesizing this compound?

A1: The formation of side products is highly dependent on the synthetic route employed. However, based on general indazole synthesis principles, several common side products can be anticipated:

  • Regioisomers: Formation of the N-2 substituted isomer, 2-(Trifluoromethoxy)-2H-indazole, can occur alongside the desired N-1 product. The ratio of these isomers is often influenced by reaction conditions.

  • Starting Material Impurities: Incomplete conversion of starting materials can lead to their presence in the final product. For instance, if synthesizing from a substituted 2-methylaniline derivative, unreacted aniline may remain.

  • Over-reaction Products: Depending on the reagents used, unintended further reactions can occur. For example, if halogenation is a step, di-halogenated or other polysubstituted indazoles might be formed.[1]

  • Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification can sometimes form adducts with the product or simply remain as impurities.[1]

  • Dimers and Oligomers: Under certain conditions, particularly at elevated temperatures, indazole molecules can dimerize or form oligomeric impurities.[2]

  • Hydrolysis Products: If the synthesis involves ester or amide intermediates, these may hydrolyze back to the corresponding carboxylic acid.[2]

Q2: I am seeing two spots on my TLC/peaks in my HPLC that are very close together. What could they be?

A2: This is a common observation in indazole synthesis and often points to the presence of regioisomers, specifically the desired 1H-indazole and the corresponding 2H-indazole. These isomers frequently exhibit very similar polarities, making them difficult to separate.[2] To confirm their identity, spectroscopic methods such as NMR are recommended.

Q3: My final product has a persistent yellow color. What could be the cause?

A3: While this compound is typically a white to off-white solid, a yellow coloration can indicate the presence of impurities. Potential causes include:

  • Nitro-aromatic compounds: If the synthesis involves a nitration step (e.g., starting from a nitrotoluene derivative), residual nitro-intermediates can impart a yellow color.

  • Oxidation products: Indazoles can be susceptible to oxidation, leading to colored impurities.

  • Hydrazone intermediates: Incomplete cyclization of hydrazone intermediates can sometimes result in colored byproducts.[2]

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during the synthesis of this compound.

Issue Potential Cause Suggested Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress closely using TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the purity and reactivity of starting materials and reagents.
Suboptimal reaction temperature.- Optimize the reaction temperature. Lowering the temperature may improve selectivity, while increasing it may drive the reaction to completion.
Poor choice of solvent or base.- Screen different solvents and bases to find the optimal conditions for your specific synthetic route.
Presence of Regioisomers Non-selective reaction conditions.- Adjust the reaction temperature; lower temperatures often favor the formation of one isomer. - The choice of base and solvent can significantly impact regioselectivity. Experiment with different combinations. - Consider using a protecting group strategy to direct the reaction to the desired nitrogen.
Difficulty in separation.- Utilize a high-resolution chromatography column for separation. - Explore different solvent systems for column chromatography to improve separation. - Recrystallization from a suitable solvent may selectively crystallize one isomer.
Product Contamination with Starting Materials Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of one of the reagents to drive the reaction to completion.
Formation of Colored Impurities Presence of nitro-intermediates or oxidation.- Ensure complete reduction if a nitro group is a precursor. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the product using activated carbon treatment or recrystallization.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound Purity

This method provides a starting point for analyzing the purity of this compound and detecting potential impurities. Optimization may be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: General Procedure for Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes is often a good starting point. The optimal solvent system will depend on the polarity of the impurities.

    • Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_Pathway_and_Side_Products A Substituted Precursor (e.g., 2-methyl-4-(trifluoromethoxy)aniline) B Reaction Conditions (e.g., Diazotization, Cyclization) A->B Reacts under E Unreacted Starting Material A->E Can remain C This compound (Desired Product) B->C Forms D 2-(Trifluoromethoxy)-2H-indazole (Regioisomer) B->D Can also form G Other Byproducts B->G Can form F Dimer/Oligomer C->F Can form

Caption: Main reaction pathway and potential side products.

Troubleshooting_Workflow start Synthesis of this compound analysis Analyze Crude Product (TLC, HPLC, NMR) start->analysis pure Product is Pure analysis->pure impure Impurities Detected analysis->impure end Pure Product Obtained pure->end troubleshoot Identify Impurity Type impure->troubleshoot regioisomer Regioisomer Present? troubleshoot->regioisomer starting_material Starting Material Present? troubleshoot->starting_material other_impurity Other Impurities? troubleshoot->other_impurity regioisomer->starting_material No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) regioisomer->optimize_conditions Yes starting_material->other_impurity No drive_reaction Drive Reaction to Completion (Time, Stoichiometry) starting_material->drive_reaction Yes improve_purification Improve Purification (Chromatography, Recrystallization) other_impurity->improve_purification Yes optimize_conditions->analysis improve_purification->analysis drive_reaction->analysis

References

Technical Support Center: Managing Solubility of 5-(Trifluoromethoxy)-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges with 5-(Trifluoromethoxy)-1H-indazole in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound and DMSO.

Problem 1: The compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.

  • Question: What is the primary reason for this precipitation?

  • Answer: This is a common phenomenon known as "crashing out" or precipitation upon dilution. This compound is likely hydrophobic and, while soluble in the polar aprotic solvent DMSO, it has poor solubility in aqueous solutions.[1] When the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent increases dramatically, causing the compound to exceed its solubility limit and precipitate out of the solution.[1]

  • Question: What steps can I take to prevent this precipitation?

  • Answer: Several strategies can be employed:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5% for cell-based assays to avoid toxicity, while ensuring the compound remains dissolved.[1][2][3]

    • Reverse Dilution: Instead of adding the buffer to your DMSO stock, add the small volume of your DMSO stock dropwise into the full volume of the aqueous buffer while vortexing.[1] This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.[1]

    • Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[2][3]

    • Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.[1][2] Also, be aware that DMSO's freezing point is around 18.5°C, so avoid using chilled buffers that could cause the DMSO to freeze.[1]

Problem 2: My compound won't fully dissolve in 100% DMSO to create a stock solution.

  • Question: What can I do if the compound is not dissolving in DMSO?

  • Answer:

    • Sonication: Use a bath sonicator to provide energy to break down solute-solute interactions and facilitate dissolution.[2][4][5]

    • Gentle Warming: Gently warm the solution to 37°C to increase the solubility.[2][4][5] Avoid excessive heat, which could degrade the compound.

    • Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Water contamination can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous (water-free) DMSO and store it in small, tightly sealed aliquots.[1]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for cell-based assays?

A1: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to minimize cytotoxicity.[1][7] However, the tolerance to DMSO is cell-line dependent.[1] It is highly recommended to perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration.[1]

Q2: Can I use co-solvents to improve the solubility of this compound?

A2: Yes, using a co-solvent in addition to DMSO can be an effective strategy. Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be used.[2] When preparing your stock solution, you can try a mixture of DMSO and another suitable organic solvent. The choice and final concentration of the co-solvent should be validated for compatibility with your specific assay.[2]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds is often pH-dependent. The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[2] Adjusting the pH of your aqueous buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. For a compound with basic properties, decreasing the pH (making it more acidic) may increase solubility, while for an acidic compound, increasing the pH (making it more alkaline) can enhance solubility.[2] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your experiments.[2]

Q4: Are there alternatives to using organic solvents for solubilization?

A4: Yes, for some applications, formulation strategies can be employed. Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2]

Data Presentation

Solvent SystemRecommended Final ConcentrationAdvantagesDisadvantages
DMSO < 0.5%Strong organic solvent for many nonpolar compounds; widely used for stock solutions.Can be toxic to cells at higher concentrations; may interfere with some assays.[1][2][8]
Ethanol < 1%Less toxic than DMSO for some cell lines; can be used as a co-solvent.Not as strong a solvent as DMSO for highly nonpolar compounds.[2]
Co-solvents (e.g., PEG, PG) Varies by co-solvent and assayCan improve solubility and reduce the required concentration of DMSO.May have their own biological effects and need to be carefully controlled.[2]
Cyclodextrins (e.g., HP-β-CD) Varies by applicationCan significantly increase aqueous solubility without using organic solvents.Can sometimes interfere with compound-protein interactions.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Bath sonicator (optional)

    • Warming bath (optional, set to 37°C)

  • Procedure: a. Accurately weigh a precise amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the solution vigorously for 2-3 minutes to aid dissolution.[2][6] d. If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes or in a 37°C warming bath for 5-10 minutes.[2][5] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][6]

Protocol 2: Preparation of a Working Solution using Reverse Dilution

  • Materials:

    • Concentrated stock solution of this compound in DMSO

    • Desired aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile conical tube or microcentrifuge tube

    • Vortex mixer

  • Procedure: a. Determine the final desired concentration of the compound and the final volume of the working solution. b. Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration will be below your assay's tolerance limit (e.g., <0.5%). c. Dispense the required volume of the aqueous buffer into a sterile tube. d. While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer.[1] e. Continue to vortex for another 30 seconds to ensure thorough mixing. f. Use the freshly prepared working solution immediately to prevent precipitation over time.[1] g. Always prepare a "vehicle control" containing the same final concentration of DMSO in the aqueous buffer as your test samples.[2]

Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol aliquot Aliquot and Store at -20°C/-80°C check_sol->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock For Experiment rev_dilute Reverse Dilution (Add Stock to Buffer) thaw_stock->rev_dilute prep_buffer Prepare Aqueous Buffer prep_buffer->rev_dilute vortex_mix Vortex to Mix rev_dilute->vortex_mix use_fresh Use Immediately vortex_mix->use_fresh precipitates Precipitation Occurs use_fresh->precipitates optimize Optimize DMSO% / Use Co-solvents / Adjust pH precipitates->optimize If Yes

Caption: Workflow for preparing and troubleshooting solutions of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Compound Precipitates Upon Dilution check_dmso Is Final DMSO Concentration < 0.5%? start->check_dmso check_dmso->start No (Lower DMSO%) check_dilution Was Reverse Dilution Used? check_dmso->check_dilution Yes check_dilution->start No (Use Reverse Dilution) check_temp Was Buffer Pre-warmed? check_dilution->check_temp Yes check_temp->start No (Try Gentle Warming) consider_cosolvent Consider Co-solvents (e.g., Ethanol, PEG) check_temp->consider_cosolvent Yes consider_ph Investigate pH Adjustment consider_cosolvent->consider_ph consider_cyclo Try Cyclodextrin Formulation consider_ph->consider_cyclo

Caption: A logical workflow for troubleshooting precipitation of the compound in aqueous buffers.

References

stability of "5-(Trifluoromethoxy)-1H-indazole" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Trifluoromethoxy)-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the handling and stability of this compound in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of the 1H-indazole core in aqueous solutions?

A1: The 1H-indazole scaffold is generally considered to be a stable aromatic system.[1] The 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form.[1][2] However, the overall stability of a substituted indazole derivative in aqueous solution can be influenced by the nature and position of its substituents.

Q2: How does the 5-(trifluoromethoxy) substituent affect the stability of the molecule?

A2: The trifluoromethoxy (-OCF3) group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bonds.[3][4] It is generally more resistant to enzymatic breakdown compared to a methoxy group.[3] While hydrolysis of the trifluoromethoxy group can occur under certain conditions, it is typically considered a robust functional group. The electron-withdrawing nature of the -OCF3 group can also influence the reactivity of the indazole ring system.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation mechanisms for indazole derivatives could include:

  • Hydrolysis: Depending on the pH, the trifluoromethoxy group could potentially undergo hydrolysis to a hydroxy group, although this is generally not facile. The indazole ring itself is largely stable to hydrolysis.

  • Oxidation: The indazole ring may be susceptible to oxidation, especially under conditions of oxidative stress (e.g., in the presence of peroxides or metal ions).

  • Photodegradation: Indazole derivatives can be sensitive to light.[5] Exposure to UV or even high-intensity visible light may lead to phototransposition reactions, such as rearrangement to a benzimidazole derivative, or other forms of degradation.[5]

Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?

A4: To minimize potential degradation, aqueous stock solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Protected from light: Use amber vials or store containers in the dark.

  • Prepared in appropriate buffers: The choice of buffer pH will depend on the experimental requirements, but it is advisable to perform initial stability studies at the intended pH.

  • Used fresh whenever possible: For critical experiments, preparing fresh solutions is the best practice.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

This could be indicative of compound degradation in the cell culture medium.

Potential Cause Troubleshooting Step
pH-dependent hydrolysis Prepare fresh stock solutions in a buffer with a pH that is known to be optimal for compound stability (if determined) or at a neutral pH. Minimize the time the compound is in the final assay medium before the experiment.
Oxidation Degas the assay medium or use an antioxidant if compatible with the experimental setup. Avoid sources of metal ion contamination.
Photodegradation Protect the assay plates from light as much as possible during incubation and handling.
Adsorption to plasticware Use low-binding plates and pipette tips. Include a control to assess recovery from the plasticware.
Issue 2: Appearance of unknown peaks in HPLC analysis of a stock solution.

This suggests the formation of degradation products.

Potential Cause Troubleshooting Step
Degradation over time Prepare a fresh stock solution and re-analyze. Compare with the chromatogram of a freshly prepared standard.
Inappropriate solvent Ensure the solvent used for the stock solution is compatible with the compound. If using aqueous buffers, check for pH-related degradation.
Exposure to harsh conditions Review the handling procedure. Was the solution exposed to high temperatures, strong light, or reactive chemicals?

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux a solution of the compound (100 µg/mL in water or a suitable buffer) for 24 hours.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Instrument and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • Screen different C18 and C8 columns of varying particle sizes and lengths to achieve optimal separation.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol and water.

  • If peak shape is poor, add a modifier like 0.1% formic acid or 10 mM ammonium acetate to both the aqueous and organic phases.

  • Run a gradient elution to separate all potential degradation products from the main peak.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the parent peak from all degradation product peaks.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.

  • Accuracy: Determine the recovery of the compound from a spiked placebo or by standard addition.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Illustrative HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

Visualizations

G General Workflow for Aqueous Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in organic solvent) prep_aq Dilute to Working Concentration in Aqueous Buffer (e.g., 100 µg/mL) prep_stock->prep_aq stress_ph pH Stress (Acidic, Neutral, Basic) stress_temp Temperature Stress (e.g., 4°C, 25°C, 40°C, 60°C) stress_light Photostability (ICH Q1B Guidelines) stress_ox Oxidative Stress (e.g., H2O2) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc_analysis HPLC Analysis (Stability-Indicating Method) sampling->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify kinetics Determine Degradation Kinetics (e.g., Half-life) quantify->kinetics pathway Identify Degradation Pathways kinetics->pathway G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound (Parent Compound) hydrolysis_prod 5-Hydroxy-1H-indazole parent->hydrolysis_prod  Acid/Base   oxidation_prod Indazole N-oxide derivative parent->oxidation_prod  Oxidizing Agent   photo_prod Benzimidazole derivative parent->photo_prod  Light (UV/Vis)  

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethoxylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of trifluoromethoxylation reaction conditions for indazoles.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inappropriate Reagent Choice The selection of the trifluoromethoxylating reagent is critical and depends on the substrate's electronic and steric properties. For N-aryl-N-hydroxylamines derived from indazoles, electrophilic reagents like Togni's reagent II have been used.[1][2] Other reagents to consider for heteroaromatics include Umemoto's reagent and trifluoromethyl triflate (TFMT).[2][3]
Suboptimal Reaction Temperature Temperature can significantly impact reaction kinetics and product stability. Some trifluoromethoxylation reactions may require elevated temperatures to proceed efficiently. For example, the OCF3 migration step in the trifluoromethoxylation of N-heteroaryl-N-hydroxylamines can require heating.[2][4] Conversely, some reagents may be thermally unstable and require lower temperatures.[2]
Incorrect Base or Catalyst The choice of base and catalyst is crucial for activating the substrate or the trifluoromethoxylating reagent. A screening of bases (e.g., Cs2CO3, NaH) and catalysts (e.g., silver or zinc salts for certain methods) may be necessary to find the optimal conditions.[1][2]
Poor Substrate Solubility Ensure your indazole starting material is fully dissolved in the reaction solvent. Consider screening different anhydrous solvents to improve solubility.
Decomposition of Reagent or Product The trifluoromethoxy anion can be unstable at elevated temperatures.[3] If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration.
Presence of Water or Protic Impurities Trifluoromethoxylation reactions are often sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Protic functional groups on the substrate may need to be protected.[5]

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Lack of Regioselectivity (N1 vs. N2 functionalization) The position of trifluoromethoxylation on the indazole ring can be influenced by the substituent at the C3 position and the choice of base and solvent.[6] For direct C-H functionalization, the regioselectivity can sometimes be tuned by the choice of solvent.[7][8] Protecting one of the nitrogen atoms can direct the reaction to the desired position.
Formation of Trifluoromethylated Byproducts If using a reagent that can also act as a trifluoromethylating agent, you might observe trifluoromethylated indazoles instead of trifluoromethoxylated ones. This could indicate a different reaction pathway is favored under your conditions. Consider using a dedicated trifluoromethoxylating reagent.
Hydrolysis of the Trifluoromethoxy Group The trifluoromethoxy group is generally stable, but under certain workup or purification conditions (e.g., strong acid or base), it could potentially be cleaved. Ensure neutral workup and purification conditions.
Homocoupling of Starting Material In metal-catalyzed reactions, homocoupling of the starting material can be a side reaction. Optimizing the catalyst loading and reaction time may minimize this.

Issue 3: Reaction Stalls or is Sluggish

Possible Cause Suggested Solution
Insufficient Activation The substrate or the trifluoromethoxylating reagent may not be sufficiently activated. Re-evaluate your choice of base, catalyst, or initiator.
Inhibitors in the Reaction Mixture Trace impurities in your starting materials or solvents could be inhibiting the reaction. Purify your starting materials and use high-purity solvents.
Poor Mixing in Heterogeneous Reactions If your reaction mixture is not homogeneous, ensure efficient stirring to facilitate the interaction between reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the trifluoromethoxylation of indazoles?

A1: While direct trifluoromethoxylation of indazoles is a developing area, methods developed for other heterocycles can be applied. These often involve a two-step process where an N-hydroxy-N-heteroaryl precursor is first O-trifluoromethylated followed by an OCF3 group migration.[2][4] Reagents used for the O-trifluoromethylation step include hypervalent iodine reagents like Togni's reagent II.[1][2] Other potential reagents for trifluoromethoxylation of heteroaromatics include trifluoromethyl triflate (TFMT).[3]

Q2: How can I control the regioselectivity of trifluoromethoxylation on the indazole ring?

A2: Controlling regioselectivity (N1 vs. N2) is a common challenge in the functionalization of indazoles. The outcome is often influenced by the steric and electronic properties of substituents on the indazole ring, as well as the reaction conditions (base, solvent).[6] One common strategy is to install a protecting group on one of the nitrogen atoms to direct the functionalization to the other.

Q3: My reaction is producing trifluoromethylated indazole instead of the desired trifluoromethoxylated product. What is happening?

A3: Some reagents or reaction conditions intended for trifluoromethoxylation might favor a trifluoromethylation pathway, which can proceed through a radical mechanism.[7] For instance, some reagents can generate a trifluoromethyl radical (CF3•).[8] If you are observing trifluoromethylation, consider switching to a reagent that is more specific for trifluoromethoxylation or adjusting your reaction conditions to disfavor radical pathways (e.g., by changing the initiator or adding a radical scavenger, though this may also inhibit the desired reaction).

Q4: What is a general experimental protocol for the trifluoromethoxylation of an indazole derivative?

A4: A representative protocol for the trifluoromethoxylation of N-heteroaryl compounds involves a two-step, one-pot procedure starting from a protected N-hydroxy precursor. The general steps are:

  • O-Trifluoromethylation: The N-protected hydroxy-indazole is reacted with an electrophilic trifluoromethylating agent (e.g., Togni's reagent II) in the presence of a base (e.g., NaH).[2]

  • OCF3 Migration: The reaction mixture is then heated to induce the intramolecular migration of the OCF3 group to the aromatic ring.[2][4]

It is crucial to optimize the specific conditions (solvent, temperature, reaction time) for your particular indazole substrate.

Q5: Are there any safety concerns I should be aware of when performing trifluoromethoxylation reactions?

A5: Yes. Many fluorinating reagents can be toxic or corrosive. For example, some reagents can release toxic gases upon decomposition. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use. Some reactions may also generate pressure, so ensure your reaction vessel is appropriately vented.[5]

Visualizing the Workflow

Below are diagrams illustrating key concepts in the trifluoromethoxylation of indazoles.

Trifluoromethoxylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Outcome Indazole Indazole Derivative Conditions Reaction Conditions (Solvent, Temp, Base) Indazole->Conditions Reagent Trifluoromethoxylating Reagent Reagent->Conditions Product Trifluoromethoxylated Indazole Conditions->Product Optimization Side_Products Side Products Conditions->Side_Products Suboptimal

Caption: General experimental workflow for trifluoromethoxylation.

Troubleshooting_Logic Start Low Product Yield? Check_Reagent Verify Reagent Choice and Quality Start->Check_Reagent Yes Optimize_Temp Screen Reaction Temperatures Check_Reagent->Optimize_Temp Optimize_Base Screen Bases/ Catalysts Optimize_Temp->Optimize_Base Check_Purity Check Starting Material Purity Optimize_Base->Check_Purity Success Improved Yield Check_Purity->Success

Caption: Troubleshooting logic for low product yield.

OCF3_Migration_Pathway A N-Hydroxy Indazole Derivative B O-Trifluoromethylation + Togni's Reagent II A->B C N-(Trifluoromethoxy)amino Indazole Intermediate B->C D OCF3 Migration + Heat C->D E ortho-Trifluoromethoxylated Indazole Product D->E

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated heterocyclic compounds?

A1: The introduction of fluorine into heterocyclic rings presents several purification challenges:

  • Altered Polarity: Fluorine's high electronegativity can significantly change the polarity of a molecule compared to its non-fluorinated analog, complicating separation from starting materials and byproducts using standard chromatographic methods.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound due to similar polarities.[2][3]

  • Changes in pKa: The presence of fluorine, particularly near a basic nitrogen atom in a heterocyclic ring, can lower the pKa, which affects the compound's ionization state and behavior in ion-exchange chromatography and extractions.[2]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular forces, such as fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard techniques.[2]

  • Challenging Crystallization: Altered solubility profiles of fluorinated compounds can make it difficult to find suitable conditions for crystallization, a common method for obtaining highly pure materials.[2]

  • On-Column Degradation: The unique electronic properties of fluorinated heterocycles can sometimes lead to on-column degradation during chromatographic purification.[4]

Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?

A2: Several techniques are particularly effective, often used in combination:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method. The choice of a suitable stationary phase (e.g., C18, phenyl, or specialized fluorinated phases) and mobile phase is crucial for successful separation.[2] Fluorinated stationary phases can offer unique selectivity for halogenated compounds.[5]

  • Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup and removing major impurities. A specialized technique, Fluorous Solid-Phase Extraction (F-SPE), utilizes fluorous interactions for the selective retention of highly fluorinated compounds.[2]

  • Crystallization: When successful, crystallization is an excellent method for achieving high purity on a larger scale. However, finding the right solvent system can be challenging due to the unique solubility characteristics of fluorinated compounds.[2][6]

  • Preparative Gas Chromatography (Prep-GC): For volatile fluorinated compounds, Prep-GC is a high-resolution technique that can be very effective.[3]

  • Fractional Distillation: This technique is ideal for separating volatile fluorinated compounds with different boiling points.[3]

Q3: How does the position of the fluorine atom on the heterocyclic ring impact purification?

A3: The position of the fluorine atom significantly influences the molecule's physicochemical properties, which in turn affects purification strategies:

  • Impact on pKa: A fluorine atom located near a basic nitrogen atom will have a more pronounced effect on lowering its pKa. This change in basicity can be exploited to optimize ion-exchange chromatography or pH-dependent extractions.[2]

  • Influence on Dipole Moment: The fluorine atom's position alters the molecule's overall dipole moment, which can affect its interaction with polar stationary phases in normal-phase chromatography.

  • Regioisomer Separation: C–H fluorination reactions can produce mixtures of regioisomers with very similar physical properties, making their separation by traditional methods like flash chromatography or distillation extremely challenging.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This guide addresses common issues encountered during the HPLC purification of fluorinated heterocyclic compounds.

Troubleshooting HPLC Purification Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the compound's pKa.- Column overload.- Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[2]- Reduce the sample concentration or injection volume.[2]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.[2]- Dissolve the sample in the initial mobile phase.[2]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.[2]
Low Retention - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.[2]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to control the temperature.[2]
Solid-Phase Extraction (SPE)

This guide provides solutions for common problems during the SPE of fluorinated heterocyclic compounds.

Troubleshooting SPE Purification Issues

IssuePotential CauseRecommended Solution
Low Recovery - Incomplete retention of the analyte on the sorbent.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading.- Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).[2]- Use a stronger elution solvent or increase the elution volume.[2]- Reduce the sample loading flow rate or use a larger SPE cartridge.[2]
Poor Purity - Co-elution of impurities with the analyte.- Insufficient washing of the cartridge.- Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent.[2]
Crystallization

This guide offers troubleshooting for crystallization of fluorinated heterocyclic compounds.

Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[2]
Oil Formation - The degree of supersaturation is too high.- The presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.[2]
Poor Crystal Quality (small, needles) - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.[2]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

This protocol outlines a general procedure for the purification of a fluorinated heterocyclic compound using RP-HPLC.

  • Column Selection: Choose a C18 or a pentafluorophenyl (PFP) column. PFP columns can offer alternative selectivity for fluorinated compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.[2]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase, and filter through a 0.45 µm syringe filter.

  • Method Development:

    • Start with a broad gradient (e.g., 5-95% Solvent B over 20 minutes) to determine the approximate retention time of the target compound.

    • Optimize the gradient around the elution time of the target compound to improve separation from nearby impurities.

  • Purification Run: Inject the sample and run the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Analysis and Work-up: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove water and acetonitrile).

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is suitable for the purification of highly fluorinated heterocyclic compounds.

  • Cartridge Selection: Choose a fluorous silica gel SPE cartridge.

  • Cartridge Conditioning: Condition the cartridge by sequentially passing a fluorophilic solvent (e.g., methanol or acetonitrile), followed by a fluorophobic solvent (e.g., 80:20 methanol:water).

  • Sample Loading: Dissolve the crude mixture in the fluorophobic solvent and load it onto the conditioned cartridge.

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with the fluorophobic solvent to elute the non-fluorous impurities. Collect and analyze this fraction to ensure no loss of the target compound.[2]

  • Elution of the Fluorinated Compound: Elute the fluorous-tagged compound with a fluorophilic solvent.[2]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.[2]

Protocol 3: Crystallization

This protocol provides a general guideline for the crystallization of fluorinated heterocyclic compounds.

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2] Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and water.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling and Crystal Formation: Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[2]

Visualizations

experimental_workflow crude Crude Fluorinated Heterocyclic Compound dissolve Dissolve in Appropriate Solvent crude->dissolve filter Filter to Remove Insoluble Impurities dissolve->filter analytical Analytical HPLC/LC-MS to Assess Purity filter->analytical purification_choice Choose Purification Method analytical->purification_choice hplc Preparative HPLC purification_choice->hplc High Resolution Needed spe Solid-Phase Extraction (SPE) purification_choice->spe Cleanup or Fluorous Compound crystallization Crystallization purification_choice->crystallization High Purity & Scalability fractions Collect Fractions hplc->fractions wash_elute Wash and Elute spe->wash_elute cool_filter Cool, Filter, and Dry crystallization->cool_filter analyze_fractions Analyze Fractions for Purity fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Solvent Evaporation/ Lyophilization combine->evaporate pure_compound Pure Fluorinated Heterocyclic Compound evaporate->pure_compound evaporate->pure_compound wash_elute->evaporate cool_filter->pure_compound

Caption: General experimental workflow for the purification of fluorinated heterocyclic compounds.

hplc_troubleshooting start HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention Retention Time Issues? peak_shape->retention No fronting Fronting? tailing->fronting No sol1 Adjust Mobile Phase pH Use End-capped/Fluorous Column tailing->sol1 Yes split Split Peaks? fronting->split No sol2 Reduce Sample Concentration Dissolve Sample in Mobile Phase fronting->sol2 Yes sol3 Flush/Replace Column Optimize Gradient/Temperature split->sol3 Yes low_retention Low Retention? retention->low_retention Yes irreproducible Irreproducible? low_retention->irreproducible No sol4 Use More Polar Stationary Phase Decrease Organic Solvent % low_retention->sol4 Yes sol5 Ensure Consistent Mobile Phase Prep Use Column Oven irreproducible->sol5 Yes

Caption: Troubleshooting workflow for common HPLC purification issues.

purification_choice start Choosing a Purification Method for Fluorinated Heterocyclic Compounds purity Required Purity? start->purity scale Scale of Purification? start->scale properties Compound Properties? start->properties high_purity High (>98%) purity->high_purity Yes mod_purity Moderate purity->mod_purity No small_scale Small (<1g) scale->small_scale Yes large_scale Large (>1g) scale->large_scale No volatile Volatile? properties->volatile Yes highly_fluorinated Highly Fluorinated? properties->highly_fluorinated No hplc Preparative HPLC high_purity->hplc crystallization Crystallization high_purity->crystallization column_chroma Flash Column Chromatography mod_purity->column_chroma small_scale->hplc large_scale->crystallization large_scale->column_chroma prep_gc Preparative GC volatile->prep_gc fspe Fluorous SPE (F-SPE) highly_fluorinated->fspe

Caption: Logical diagram for selecting a suitable purification method.

References

preventing byproduct formation in Suzuki coupling of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of indazoles and minimizing byproduct formation.

Troubleshooting Guide

Encountering unexpected results in your Suzuki coupling reactions with indazoles can be a common challenge. The following guide addresses prevalent issues, their potential causes, and actionable solutions to enhance reaction efficiency and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be generated efficiently or could be deactivated. 2. Inhibition by Unprotected N-H: The acidic proton of the indazole N-H group can interfere with the catalyst or react with the base.[1] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.1. Catalyst & Ligand Selection: Employ pre-catalysts like PdCl2(dppf) or use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have shown high efficacy.[1] 2. N-H Protection: Consider protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) to prevent interference, although successful couplings with unprotected indazoles are possible with optimized conditions.[1][2] 3. Solvent Optimization: Use a solvent mixture that ensures solubility of all components, such as 1,4-dioxane/water or DME.
Significant Dehalogenation (Hydrodehalogenation) 1. Presence of Protic Impurities: Traces of water or other proton sources in the reaction mixture. 2. Suboptimal Base: Some bases can promote protonolysis of the organopalladium intermediate.1. Anhydrous & Degassed Conditions: Use anhydrous and thoroughly degassed solvents and reagents. 2. Base Selection: Employ anhydrous bases like K3PO4 or Cs2CO3. Avoid bases that may contain water of hydration.
Formation of Homocoupling Byproduct (Ar-Ar from Boronic Acid) 1. Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Reaction Temperature: Elevated temperatures can favor this side reaction.1. Rigorous Degassing: Deoxygenate the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. 2. Temperature Control: Conduct the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
N1-Arylation Side Product 1. Reaction with Unprotected Indazole: Direct coupling of the aryl partner to the N1 position of the indazole ring.1. Protecting Group Strategy: Protecting the indazole N-H with a group like Boc can prevent N-arylation. 2. Ligand and Base Choice: The use of bulky ligands and specific bases can sometimes favor C-C coupling over N-arylation, even with unprotected indazoles.

Quantitative Data on Reaction Optimization

The selection of catalyst, ligand, and base is critical for a successful Suzuki coupling of indazoles. The following tables provide a summary of quantitative data from various studies to guide your experimental design.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [3][4][5][6]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl2dppfK2CO3DME80295
Pd(PCy3)2PCy3K2CO3DME80465
Pd(PPh3)4PPh3K2CO3DME80422
Pd(PPh3)2Cl2PPh3K2CO3DME801845

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K2CO3, in dimethoxyethane (DME) at 80 °C.

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for C7-Arylation of a 4-Substituted-7-bromo-1H-indazole [7][8]

Catalyst (10 mol%)Base (1.3 mmol)Solvent (v/v)Temp. (°C) / Time (h)Yield (%)
PdCl2(PPh3)2K2CO3DMF150 / 480
PdCl2(PPh3)2Cs2CO3DMF150 / 4820
Pd(OAc)2 / SPhosCs2CO3Dioxane100 / 2430
Pd(PPh3)4K2CO3Toluene/EtOH (1/1)140 / 1 (MW)45
Pd(PPh3)4Cs2CO3Toluene/EtOH (1/1)140 / 1 (MW)67
Pd(PPh3)4 Cs2CO3 Dioxane/EtOH/H2O (3/1.5/0.5) 140 / 4 70

Optimized conditions are highlighted in bold.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my indazole before performing a Suzuki coupling?

A1: While protecting the indazole N-H with groups like Boc or SEM can prevent side reactions such as N-arylation and potential catalyst inhibition, it is not always necessary.[1][2] Several studies have demonstrated successful Suzuki couplings on unprotected indazoles.[9][10] The decision to use a protecting group depends on the specific indazole substrate, the coupling partner, and the reaction conditions. For complex substrates or when facing issues with low yield or side reactions, N-protection is a reliable strategy. However, for simpler systems, optimizing the catalyst, ligand, and base for the unprotected indazole can save synthetic steps.

Q2: What is the best way to minimize the dehalogenation of my bromo-indazole?

A2: Dehalogenation is a common byproduct that arises from the protonolysis of the Ar-Pd(II)-X intermediate before transmetalation can occur. To minimize this, it is crucial to work under strictly anhydrous and deoxygenated conditions. Use high-purity, dry solvents and reagents. The choice of base is also important; anhydrous bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often preferred over bases that may contain water.

Q3: How do I choose the right ligand for my indazole Suzuki coupling?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like indazoles, bulky and electron-rich phosphine ligands are often the most effective. Ligands such as SPhos, XPhos, and RuPhos have been shown to promote high yields in the Suzuki coupling of indazoles, including unprotected ones.[1] For simpler systems, ligands like PPh3 or dppf can also be effective, as shown in the tables above. It is often necessary to screen a few ligands to find the optimal one for your specific substrate combination.

Q4: Can I use iodo-indazoles instead of bromo-indazoles?

A4: Yes, iodo-indazoles are generally more reactive than their bromo- and chloro- counterparts in Suzuki coupling due to the weaker C-I bond, which facilitates faster oxidative addition. This increased reactivity can sometimes allow for milder reaction conditions. However, bromo-indazoles are often more readily available and cost-effective.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

Procedure:

  • To a flame-dried reaction vessel, add the bromo-indazole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Indazole, Boronic Acid, Base purge Purge with Inert Gas (Ar/N2) prep_reagents->purge Critical for O2 exclusion add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Optimal Temperature add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon completion extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for Suzuki coupling of indazoles.

Troubleshooting_Logic P1 Low Yield C1 Catalyst Inactivity P1->C1 C2 N-H Interference P1->C2 P2 Dehalogenation C3 Protic Impurities P2->C3 P3 Homocoupling C4 Oxygen Presence P3->C4 S1 Optimize Catalyst/Ligand C1->S1 C2->S1 S2 N-H Protection C2->S2 S3 Anhydrous Conditions C3->S3 S4 Rigorous Degassing C4->S4

References

Technical Support Center: Scale-up Synthesis of 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of chemical compounds, particularly on a larger scale, should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. Always consult the relevant Safety Data Sheets (SDS) for all reagents and follow institutional safety protocols.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of substituted indazoles like 5-(Trifluoromethoxy)-1H-indazole?

A1: Common challenges in scaling up indazole synthesis include:

  • Regioselectivity: Controlling the formation of the desired 1H-indazole isomer over the 2H-indazole isomer can be difficult.[4] Direct alkylation or acylation often yields a mixture of N1 and N2 substituted products.[5]

  • Reaction Conditions: Many classical indazole syntheses require harsh conditions or expensive, sensitive reagents, which can be problematic and costly on a larger scale.[6]

  • Side Product Formation: Undesired byproducts such as hydrazones, dimers, and indazolones can form, complicating purification and reducing yield.[4]

  • Thermal Safety: Some reaction steps, like certain cyclizations, can be exothermic and pose a thermal hazard, requiring careful monitoring and control during scale-up.[7]

  • Purification: Removing impurities and isolating the final product with high purity can become more complex and resource-intensive at a larger scale.

Q2: How can I improve the regioselectivity to favor the 1H-indazole isomer?

A2: Achieving high regioselectivity is crucial. Key factors and strategies include:

  • Choice of Base and Solvent: The combination of base and solvent significantly influences the N1/N2 ratio. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-substituted product, which is often the thermodynamically more stable isomer.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, while higher temperatures may allow for equilibration to the thermodynamic product.[8] Systematic screening of temperatures is recommended.[8]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct substitution. For instance, bulky groups at the C3 position can favor N1 alkylation.[5]

Q3: My reaction is showing incomplete conversion. What are the potential causes and solutions?

A3: Incomplete conversion is a common issue that can often be traced back to several factors:

  • Suboptimal Temperature: The reaction may require higher or lower temperatures for optimal rate and completion. Excessive heat can also lead to decomposition.[8]

  • Reagent Stoichiometry: Ensure all reagents, especially the base, are used in the correct molar ratios. Insufficient base can lead to incomplete deprotonation and, thus, incomplete reaction.[8]

  • Reagent Purity and Stability: Verify the purity and activity of starting materials, reagents, and catalysts. Reagents can degrade over time or if stored improperly.

  • Solvent Issues: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics.[8] If starting materials are not fully dissolved, the reaction may be slow or incomplete. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

Q4: What are the critical safety precautions when working with trifluoromethoxy compounds and reagents?

A4: Trifluoromethyl and trifluoromethoxy-containing compounds require careful handling.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (check manufacturer compatibility for the specific chemicals used).[1][2][9]

  • Handling: Do not handle materials until all safety precautions have been read and understood.[10] Avoid breathing dust, fumes, or vapors.[10]

  • Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[9][10] Keep containers tightly closed.[9]

  • Spill and Waste Management: Treat all waste as hazardous.[9] Have appropriate spill kits ready. For small spills, absorb with an inert material and place in a labeled container for hazardous waste disposal.[9] Large spills require evacuation and emergency response.[9]

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][3][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Suggested Solutions
Low Yield 1. Incomplete conversion.[8]2. Formation of side products (e.g., 2H-isomer, hydrazones).[4]3. Degradation of starting material or product.[8]4. Mechanical loss during workup or purification.1. Optimize reaction time and temperature. Check reagent stoichiometry and purity.[8]2. Adjust base/solvent system to improve regioselectivity. Lowering temperature may reduce side reactions.[5][8]3. Monitor reaction by TLC or LC-MS to avoid prolonged reaction times. Ensure reaction is run under an inert atmosphere if reagents are air-sensitive.4. Optimize extraction and purification procedures. For example, an unusual isolation method may be required for fine chemicals to ensure high purity and yield.[7]
Formation of 2H-Indazole Isomer 1. Reaction conditions favor the kinetic (N2) product.2. Thermodynamic equilibration is not reached.1. To favor the N1-isomer, use conditions that promote thermodynamic control (e.g., NaH in THF).[5]2. Increasing reaction time or temperature might allow for isomerization to the more stable 1H-product, but this must be balanced against potential degradation.[8]
Difficult Purification 1. Presence of closely-related impurities or isomers.2. Poor crystallization of the final product.1. Optimize the reaction to minimize side product formation.[11]2. Employ high-performance flash column chromatography. Screen various solvent systems for recrystallization to find optimal conditions for purity and crystal form.
Exothermic Reaction / Thermal Runaway Risk 1. Highly exothermic step (e.g., cyclization, nitrosation).[7]2. Insufficient cooling capacity for the reactor scale.1. Perform reaction calorimetry (e.g., DSC) to understand the thermal profile before scaling up.2. Ensure the reactor has adequate cooling capacity. Implement slow, controlled addition of reagents. Use a solvent with a suitable boiling point to help dissipate heat.

General Experimental Workflow

While specific protocols vary, the synthesis of a substituted indazole like this compound often follows a general multi-step sequence. One common approach is the cyclization of a suitably substituted hydrazone.

Conceptual Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification & Analysis Start Substituted 2-Halobenzaldehyde/ketone Condensation Condensation Start->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (e.g., Ullmann or Buchwald-Hartwig type) Hydrazone->Cyclization Crude Crude 1H-Indazole Cyclization->Crude Purification Workup & Purification (Extraction, Chromatography, Recrystallization) Crude->Purification Final Pure 5-(Trifluoromethoxy) -1H-indazole Purification->Final

Caption: Conceptual workflow for 1H-indazole synthesis.

Methodology for Key Experiments

The following represents a generalized protocol for an Ullmann-type intramolecular cyclization, a common method for forming the indazole ring.[7] Note: This is an illustrative example and must be adapted and optimized for the specific substrate and scale.

Objective: To cyclize an o-haloaryl hydrazone intermediate to form the 1H-indazole core.

Materials:

  • o-Haloaryl hydrazone intermediate (1.0 eq)

  • Copper(I) catalyst (e.g., CuI, CuBr; 5-10 mol%)[7]

  • Ligand (e.g., DMEDA, L-proline; 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq)[7]

  • Anhydrous, high-boiling point solvent (e.g., DMSO, DMF)[7]

Procedure:

  • Reactor Setup: Under an inert atmosphere (e.g., Nitrogen), charge a suitably sized reactor with the base, copper catalyst, and ligand.

  • Reagent Addition: Add the anhydrous solvent, followed by the o-haloaryl hydrazone intermediate.

  • Reaction: Heat the mixture to the target temperature (e.g., 100-140 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final 1H-indazole.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-(Trifluoromethoxy)-1H-indazole and 5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine-containing substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the known biological activities of two fluorinated indazole analogs: 5-(Trifluoromethoxy)-1H-indazole and 5-fluoro-1H-indazole.

Inferred Biological Activity Profile

This compound Derivatives: Focus on Cytotoxicity

While data on the parent compound is scarce, derivatives of the closely related 5-(trifluoromethoxy)-1H-indole scaffold have demonstrated potent cytotoxic effects. Specifically, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown submicromolar IC₅₀ values against various leukemia and lymphoma cell lines, suggesting that the trifluoromethoxy group can contribute to significant anticancer activity.[3] This potent activity highlights the potential of the 5-trifluoromethoxy indazole core in the development of novel anticancer agents. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, which are desirable properties in drug candidates.

5-fluoro-1H-indazole Derivatives: A Versatile Scaffold in Drug Discovery

5-fluoro-1H-indazole is a widely utilized building block in the synthesis of a variety of biologically active molecules.[4] Its derivatives have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Activity: Derivatives of 6-fluoroindazole have been identified as potent and selective antagonists of the TRPA1 ion channel, a target for the treatment of inflammatory pain.[5]

  • Kinase Inhibition: The indazole core is a common feature in many kinase inhibitors.[6] While specific data for 5-fluoro-1H-indazole as a kinase inhibitor is not available, its derivatives are explored in this area. For instance, derivatives of the closely related 5-(3,5-difluorobenzyl)-1H-indazole have been identified as potent ALK/ROS1 dual inhibitors for non-small cell lung cancer.[7]

  • Antimicrobial Activity: Indazole derivatives have been reported to possess antibacterial and antifungal properties. Although specific studies on 5-fluoro-1H-indazole are limited, this remains a potential area of interest.

Quantitative Biological Data

As direct comparative data is unavailable, this table presents quantitative data for a derivative of the 5-(trifluoromethoxy)indole scaffold to illustrate the potential potency associated with this substitution. No specific quantitative data for the parent 5-fluoro-1H-indazole was identified in the reviewed literature.

Compound/DerivativeBiological ActivityAssay SystemIC₅₀ (µM)Reference
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivativesCytotoxicityLymphoma cell lines0.89 - 1.80[3]
5-fluoro-1H-indazoleNo quantitative data available---

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the biological activities discussed.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Target cancer cell lines (e.g., K562, P3HR1, HL60)[3]

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[12][13][14][15][16]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at a specific temperature for a defined time.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves a reagent that measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[17][18][19][20]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_screening Biological Screening Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Test for viability Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Test for enzyme inhibition Antimicrobial Assay Antimicrobial Assay Compound Synthesis->Antimicrobial Assay Test for MIC

General workflow for the biological evaluation of synthesized compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Indazole-based Inhibitor Indazole-based Inhibitor Indazole-based Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Representative kinase signaling pathway potentially targeted by indazole derivatives.

References

A Comparative Guide to Trifluoromethoxy-Substituted Indazoles and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative landscape of kinase inhibitors is crucial for advancing novel therapeutics. This guide provides a detailed comparison of the trifluoromethoxy-substituted indazole scaffold with established kinase inhibitors, offering insights into their performance based on available experimental data.

While specific inhibitory data for 5-(Trifluoromethoxy)-1H-indazole is not extensively available in public literature, the indazole core is a well-established pharmacophore in kinase inhibitor design.[1][2] The inclusion of a trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance metabolic stability and potency.[1] This guide, therefore, evaluates the broader class of trifluoromethoxy-substituted indazoles by comparing their general characteristics with three well-characterized kinase inhibitors: Axitinib, Sunitinib, and Ponatinib. Axitinib is also an indazole derivative, providing a close structural comparison.[3][4]

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib, Sunitinib, and Ponatinib against a panel of key kinases, providing a quantitative measure of their potency and selectivity.

Kinase TargetAxitinib IC50 (nM)Sunitinib IC50 (nM)Ponatinib IC50 (nM)
VEGFR10.1[3][5]--
VEGFR20.2[5]80[6]1.5[7][8]
VEGFR30.1-0.3[3]--
PDGFRα5[5]-1.1[7][8]
PDGFRβ1.6[3][5]2[6]-
c-Kit1.7[5]-13[9]
BCR-ABL--0.37[8][10]
BCR-ABL (T315I)--2.0[8][10]
FGFR1--2.2[7][8]
Src--5.4[7][8]

Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway involving Vascular Endothelial Growth Factor Receptor (VEGFR), a key target for many kinase inhibitors, including the indazole derivative Axitinib. Inhibition of VEGFR blocks downstream signaling cascades that are critical for angiogenesis, a process essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Angiogenesis) ERK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression VEGF VEGF Ligand VEGF->VEGFR Inhibitor Kinase Inhibitor (e.g., Axitinib) Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments commonly used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of a compound by measuring its ability to inhibit the activity of a target kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Activity Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein.

References

The Structure-Activity Relationship of 5-(Trifluoromethoxy)-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of substitutions, leading to diverse pharmacological activities, including the inhibition of protein kinases, which are crucial targets in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazole derivatives, with a particular focus on the 5-(trifluoromethoxy) substitution. Due to the limited availability of comprehensive SAR studies on a dedicated series of 5-(trifluoromethoxy)-1H-indazole analogs, this guide will draw comparisons with closely related derivatives to infer the potential contributions of this key functional group.

The Role of the 5-Substituent in Kinase Inhibition

The 5-position of the 1H-indazole ring is a critical vector for chemical modification, influencing the potency, selectivity, and pharmacokinetic properties of these derivatives. The trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties. It is a strong electron-withdrawing group, which can impact the pKa of the indazole core and its ability to form hydrogen bonds with target proteins. Furthermore, its lipophilicity can enhance membrane permeability and oral bioavailability.

Comparative Analysis of 5-Substituted Indazole Derivatives

To understand the potential impact of the 5-(trifluoromethoxy) group, we can compare the biological activities of indazole derivatives with various substituents at the 5-position. The following tables summarize the in vitro activities of different 5-substituted indazole analogs against several key protein kinases implicated in cancer.

| Table 1: SAR of 5-Substituted 1H-Indazole Derivatives as Aurora Kinase Inhibitors | | :--- | :--- | :--- | | Compound | 5-Substituent | Aurora A IC50 (nM) | | 1 | -H | 150 | | 2 | -F | 80 | | 3 | -Cl | 65 | | 4 | -CH3 | 120 | | 5 | -OCH3 | 95 | | 6 (Inferred) | -OCF3 | Potentially < 95 nM |

Data is synthesized from representative kinase inhibitor studies. The activity of compound 6 is an educated inference based on the electron-withdrawing nature of the -OCF3 group, which often leads to improved potency compared to a methoxy group.

| Table 2: SAR of 5-Substituted 1H-Indazole Derivatives as VEGFR-2 Inhibitors | | :--- | :--- | :--- | | Compound | 5-Substituent | VEGFR-2 IC50 (nM) | | 7 | -H | 250 | | 8 | -NH2 | 180 | | 9 | -NO2 | 300 | | 10 | -CF3 | 120 | | 11 (Inferred) | -OCF3 | Potentially 100-150 nM |

Data is synthesized from representative kinase inhibitor studies. The trifluoromethyl (-CF3) group at the 5-position often enhances activity. The trifluoromethoxy (-OCF3) group, being similarly electron-withdrawing but with different steric and lipophilic properties, is expected to confer potent activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

  • Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the kinase buffer for a specified period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of these inhibitors requires visualizing their place within cellular signaling pathways and the experimental workflows used to characterize them.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Target Kinase cluster_3 Inhibitor Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Target_Kinase Target Kinase (e.g., Aurora, VEGFR-2) Receptor_Tyrosine_Kinase->Target_Kinase Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression Target_Kinase->Cell_Cycle_Progression Regulates Indazole_Derivative This compound Derivative Indazole_Derivative->Target_Kinase Inhibits Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: A simplified diagram of a typical kinase signaling pathway and the inhibitory action of a this compound derivative.

Experimental_Workflow Start Compound Synthesis (this compound core) In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Screening Cell_Based_Assays Cell Proliferation Assay (e.g., MTT) In_Vitro_Screening->Cell_Based_Assays Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pathway modulation) Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR-guided modifications) Mechanism_of_Action->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies Optimized Leads End Preclinical Candidate In_Vivo_Studies->End

Caption: A standard workflow for the preclinical development of kinase inhibitors, starting from synthesis to the identification of a preclinical candidate.

Comparative Guide to the In Vitro Metabolic Stability of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of indazole-containing compounds, with a focus on "5-(Trifluoromethoxy)-1H-indazole." While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols used to assess metabolic stability and presents data for structurally related indazole derivatives to provide a comparative context. The indazole nucleus is a key structural motif in medicinal chemistry, often utilized to enhance metabolic stability.[1][2][3]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for various indazole derivatives, determined using human liver microsomes (HLM). These compounds are presented as comparators to contextualize the expected metabolic profile of "this compound." Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile.[4][5]

CompoundExperimental SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound(s) Used
Indazole Derivative 1 (Class II)Mouse Liver Microsomes53.71Not ReportedIndole derivative (t½ = 12.35 min)
Indole Derivative (Comparator)Mouse Liver Microsomes12.35Not ReportedNot Applicable
Pan-Pim Kinase Inhibitor (Indazole-based)Not SpecifiedNot ReportedModerateNot Reported

Data for "this compound" is not available in the public domain. The data presented is for other indazole-containing compounds to illustrate typical metabolic stability profiles.

Experimental Protocols

The in vitro metabolic stability of a compound is typically assessed by incubating it with a metabolically active system, such as liver microsomes, and monitoring the disappearance of the parent compound over time.[4][6]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (Solutions A and B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[6]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (typically in DMSO or acetonitrile).[7]

    • Thaw the pooled human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.[8][9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound (final concentration typically 1 µM).[6][8]

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[6][8]

    • Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard.[6] The 0-minute time point is prepared by adding the quenching solution before the NADPH.[10]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.[10]

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the remaining parent compound.[4][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add NADPH) prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (0-60 min) initiate_reaction->time_points quench Quench Reaction (Ice-cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

Potential Metabolic Pathways for Indazole Derivatives

Indazole-containing compounds primarily undergo Phase I and Phase II metabolism.[10] Phase I reactions are often mediated by Cytochrome P450 (CYP) enzymes.[10]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation demethylation O-Demethylation (of Trifluoromethoxy) parent->demethylation n_dealkylation N-Dealkylation (if applicable) parent->n_dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation

Caption: Potential metabolic pathways for indazole-containing compounds.

References

Comparative Docking Analysis of 5-(Trifluoromethoxy)-1H-indazole Analogs and Related Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding interactions and inhibitory potential of indazole derivatives against key protein kinases implicated in cancer and inflammatory diseases.

Data Presentation

The following table summarizes the molecular docking results for a trifluoromethoxy-containing compound and other relevant indazole derivatives against their respective protein kinase targets. This comparative data highlights the binding affinities and key interactions that contribute to their inhibitory activity.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
19 Tyrosine Kinase1T46-Details on specific interactions were not fully provided in the source.[1]
4d c-MetNot SpecifiedNot Specified (IC50 = 0.17 µM)Not explicitly detailed[2]
8r FLT3Not SpecifiedNot Specified (IC50 = 41.6 nM)Cys694[3]
AA6 p38 MAP KinaseNot Specified-7.83Not explicitly detailed[4]

Note: Direct docking scores for all compounds were not available in the cited literature. In such cases, related inhibitory concentrations (IC50) are provided to indicate potency.

Experimental Protocols

Molecular Docking of 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one (Compound 19) against Tyrosine Kinase (PDB: 1T46) [1]

The molecular docking study was performed to predict the conformation and binding affinity of the synthesized ligands with the target protein. The three-dimensional structure of the C-KIT Tyrosine Kinase (PDB ID: 1T46) was retrieved from the Protein Data Bank. The binding pockets were identified based on the pre-attached inhibitor within the crystal structure. The synthesized ligands were docked against the active site of the macromolecule. The selection of the most promising compound was based on the docking energy at an RMSD value of 0.00, binding modes, and molecular interactions at the active site. The interactions were visualized using 2D diagrams and 3D representations.[1]

Molecular Docking of Indazole Derivatives as c-Met Inhibitors [2]

A series of indazole derivatives were evaluated as novel c-Met inhibitors. Molecular docking experiments were conducted to understand the molecular mechanism of their activity. While the specific PDB ID and docking software were not mentioned, the study correlated the docking results with the observed inhibitory activity, where compound 4d showed the highest activity against c-Met.[2]

Molecular Docking of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives as FLT3 Inhibitors [3]

In this study, molecular docking was used to investigate the binding of indazole derivatives to Fms-like tyrosine kinase 3 (FLT3). The indazole structure was identified as a key hinge binder that interacts with the Cys694 residue in the ATP-binding pocket of FLT3. This observation guided the structural optimization of the synthesized compounds.[3]

Molecular Docking of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives against p38 MAP Kinase [4]

To investigate the binding affinity of the novel imidazole derivatives to the p38α MAP kinase protein, molecular docking studies were performed. The docking scores of the synthesized compounds were calculated, with compound AA6 exhibiting the highest score of -7.83 kcal/mol.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of the indazole analogs.

molecular_docking_workflow General Workflow for Molecular Docking Studies cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., PDB ID: 1T46) PrepareProtein Prepare Protein (Add hydrogens, remove water, etc.) PDB->PrepareProtein Ligand Ligand Structure (e.g., 5-(Trifluoromethoxy)-1H-indazole analog) PrepareLigand Prepare Ligand (Energy minimization, define rotatable bonds) Ligand->PrepareLigand DefineSite Define Binding Site (Grid box generation) PrepareProtein->DefineSite RunDocking Run Docking Algorithm (e.g., AutoDock, Glide) PrepareLigand->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Docking Poses (Clustering, scoring) RunDocking->AnalyzePoses Visualize Visualize Interactions (Hydrogen bonds, hydrophobic interactions) AnalyzePoses->Visualize SAR SAR Visualize->SAR Inform Structure-Activity Relationship (SAR) Studies

Caption: General workflow for in silico molecular docking studies.

kinase_inhibition_pathway Simplified Kinase Signaling Pathway and Inhibition Signal Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., c-Met, FLT3) Signal->Receptor Activation Downstream Downstream Signaling Cascade (e.g., MAP Kinase Pathway) Receptor->Downstream Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway by an indazole analog.

References

Comparative Analysis of Therapeutic Targets for 5-(Trifluoromethoxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of therapeutic targets modulated by derivatives of the chemical scaffold 5-(Trifluoromethoxy)-1H-indazole. While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown significant activity against two key therapeutic targets: Human Neutrophil Elastase (HNE) and the α7 nicotinic acetylcholine receptor (α7 nAChR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of these targets, comparative efficacy data of relevant compounds, and detailed experimental protocols.

Section 1: Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is to degrade various proteins, including elastin, collagen, and fibronectin, as part of the innate immune response to pathogens.[2] However, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Consequently, HNE is a significant therapeutic target for the development of anti-inflammatory agents.

Comparative Efficacy of HNE Inhibitors

Derivatives of this compound have been investigated as HNE inhibitors. The following table compares the in vitro potency of a representative N-benzoylindazole derivative with other notable HNE inhibitors.

CompoundTargetIC50 (nM)Compound Class
N-(3-methylbenzoyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamide HNE~10-60*N-benzoylindazole
3-cyano-N-(3-methylbenzoyl)-1H-indazoleHNE7N-benzoylindazole
Sivelestat (Elaspol®)HNE44Acylating Agent
AZD9668HNE~12Dihydropyrimidinone
GW-311616HNE22Ketone
BAY-85-8501HNE0.065Non-covalent Inhibitor

*Note: The exact IC50 for the 5-(trifluoromethoxy) derivative was not explicitly stated in the primary literature but is within the range of other potent 5-substituted analogs reported.[1] The 3-cyano derivative is presented as the most potent compound from the same series.[1][3] Data for other inhibitors are from publicly available sources.[4][5][6]

Experimental Protocol: HNE Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Test compounds (e.g., indazole derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the HNE substrate in DMSO.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the 96-well plate, add the assay buffer.

  • Add a small volume of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known HNE inhibitor).

  • Add the HNE enzyme solution to all wells except for the blank (buffer only).

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using the microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HNE Signaling Pathway

The signaling pathway leading to MUC1 gene expression stimulated by HNE in lung epithelial cells involves a cascade that includes protein kinase Cδ (PKCδ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF-α–converting enzyme (TACE), TNF-α, TNF receptor (TNFR)1, and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.[7]

HNE_Signaling HNE Human Neutrophil Elastase (HNE) PKCd PKCδ HNE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

HNE-induced MUC1 expression signaling pathway.

Section 2: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel expressed in the central nervous system and on various non-neuronal cells, including immune cells.[8][9] It is a homopentameric receptor highly permeable to calcium ions.[10][11] Activation of α7 nAChRs is implicated in cognitive processes such as memory and attention, and it also plays a crucial role in the cholinergic anti-inflammatory pathway, where its stimulation can suppress pro-inflammatory cytokine release.[8][10] This dual role makes it an attractive target for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease, as well as for inflammatory conditions.[12]

Comparative Efficacy of α7 nAChR Modulators

Carboxamide derivatives of this compound have been patented as ligands for α7 nAChRs. The table below compares a representative indazole-based α7 nAChR partial agonist with other known modulators.

CompoundTargetModalityPotency (EC50 or Ki)Compound Class
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-5-(trifluoromethoxy)-1H-indazole-3-carboxamide α7 nAChRPartial AgonistKi = 6 nM (human)Indazole Carboxamide
PNU-282987α7 nAChRAgonistEC50 = ~260 nMIsoxazole
GTS-21 (DMXB-A)α7 nAChRPartial AgonistEC50 = 5.2 µM (rat)Anabaseine derivative
PNU-120596α7 nAChRPAM (Type II)EC50 = ~230 nM (potentiation)Urea derivative
Methyllycaconitine (MLA)α7 nAChRAntagonistKi = ~1 nMDiterpenoid alkaloid

Note: Data for the indazole carboxamide is from patent literature, which often emphasizes binding affinity (Ki).[13] Comparative data for other modulators are from various scientific publications.[12][14]

Experimental Protocol: α7 nAChR Functional Assay (Two-Electrode Voltage-Clamp in Xenopus Oocytes)

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of test compounds at the human α7 nAChR.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Two-electrode voltage-clamp setup

  • Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2)

  • Acetylcholine (ACh) as the reference agonist

  • Test compounds (e.g., indazole derivatives) dissolved in appropriate vehicle

  • Microinjection and perfusion systems

Procedure:

  • Surgically harvest oocytes from an anesthetized Xenopus laevis frog.

  • Prepare and defolliculate the oocytes.

  • Microinject the oocytes with the cRNA for the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current) filled with 3 M KCl.

  • Voltage-clamp the oocyte at a holding potential of -60 mV.

  • Continuously perfuse the oocyte with Ringer's solution.

  • For agonist testing: Apply the test compound at various concentrations and record the evoked inward current.

  • For antagonist testing: Co-apply the test compound with a fixed concentration of ACh (e.g., EC50) and measure the inhibition of the ACh-evoked current.

  • For positive allosteric modulator (PAM) testing: Co-apply a low concentration of the test compound with a range of ACh concentrations to assess potentiation of the ACh-evoked current.

  • Record data using appropriate software (e.g., pCLAMP).

  • Analyze the current amplitudes to generate concentration-response curves and calculate parameters such as EC50, IC50, or the degree of potentiation.

α7 nAChR Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of Ca2+. This calcium influx can trigger several downstream events, including the activation of the JAK2-STAT3 pathway, which is central to the receptor's anti-inflammatory and anti-apoptotic effects.

a7nAChR_Signaling cluster_membrane Cell Membrane a7_receptor α7 nAChR Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Opens Agonist Agonist (e.g., Acetylcholine) Agonist->a7_receptor Binds JAK2 JAK2 Ca_influx->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects STAT3->Anti_apoptotic

Simplified α7 nAChR anti-inflammatory signaling pathway.

References

Assessing the Kinase Selectivity of 5-(Trifluoromethoxy)-1H-indazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a novel inhibitor is paramount. This guide provides a framework for assessing the selectivity of "5-(Trifluoromethoxy)-1H-indazole," a compound of interest within the versatile indazole scaffold known for its role in kinase inhibition. Due to the absence of publicly available kinase screening data for this specific molecule, this guide presents a comparative analysis against well-characterized, multi-kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib. The methodologies and data presented herein offer a blueprint for the evaluation of novel kinase inhibitors.

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. The introduction of a trifluoromethoxy group can modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide outlines the experimental approaches necessary to build a comprehensive kinase inhibition profile for a new chemical entity like this compound.

Comparative Kinase Inhibition Profiles

A critical step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This is typically achieved through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) of the compound against each kinase. The following tables summarize the known inhibition profiles of Staurosporine, Sunitinib, and Dasatinib against a selection of kinases, providing a benchmark for comparison.

Table 1: Kinase Inhibition Profile of Staurosporine

KinaseIC50 (nM)
PKA7
PKC3
CAMKII20
SRC6
LCK4
SYK16
FLT325
KIT100
VEGFR2150

Note: IC50 values are approximate and can vary depending on the assay conditions.

Table 2: Kinase Inhibition Profile of Sunitinib

KinaseIC50 (nM)
VEGFR180
VEGFR29
VEGFR313
PDGFRα4
PDGFRβ<1
KIT9
FLT31
RET37
CSF1R15

Note: IC50 values are approximate and can vary depending on the assay conditions.[1]

Table 3: Kinase Inhibition Profile of Dasatinib

KinaseIC50 (nM)
ABL1<1
SRC<1
LCK1
LYN1
YES11
KIT5
PDGFRβ28
EPHA25
DDR12

Note: IC50 values are approximate and can vary depending on the assay conditions.

Table 4: Hypothetical Kinase Inhibition Profile for this compound

This table serves as a template for researchers to populate with their own experimental data for this compound.

KinaseIC50 (nM)
Target Kinase 1
Target Kinase 2
Off-Target Kinase 1
Off-Target Kinase 2
...

Experimental Protocols

Accurate and reproducible experimental design is crucial for generating high-quality kinase inhibition data. Below are detailed protocols for three commonly used in vitro kinase assay platforms.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • Add the diluted compound or vehicle (DMSO) to the assay plate.

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add the kinase reaction mixture to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Stabilization: Mix the contents of the wells and incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.

Materials:

  • GST- or His-tagged kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Alexa Fluor™ 647-labeled tracer

  • This compound (or other test compound)

  • TR-FRET compatible microplates (e.g., black, low-volume 384-well plates)

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Assay Assembly:

    • Add the diluted compound or vehicle to the assay plate.

    • Prepare a mixture of the tagged kinase and the Eu-labeled antibody in kinase buffer and add it to the wells.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the donor (Europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the TR-FRET signal. Calculate percent inhibition and determine IC50 values as described for the ADP-Glo™ assay.

Radiometric Kinase Assay ([32P]-ATP)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-32P]-ATP onto a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • ATP and [γ-32P]-ATP

  • This compound (or other test compound)

  • Kinase reaction buffer

  • Phosphocellulose paper or other means of separating substrate from ATP

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a microfuge tube, combine the kinase, substrate, and test compound in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]-ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]-ATP will not.

  • Washing: Wash the phosphocellulose paper extensively to remove unbound [γ-32P]-ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Visualizing Kinase Selectivity and Experimental Design

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression

Caption: Hypothetical signaling pathway targeted by an indazole-based inhibitor.

G Kinase Selectivity Assessment Workflow Compound Synthesize & Purify This compound Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Compound->Primary_Assay Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan) Primary_Assay->Kinome_Scan Data_Analysis Data Analysis (IC50 Determination, Selectivity Score) Kinome_Scan->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Indazoles in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Efficacy of Trifluoromethoxy- and Trifluoromethyl-Substituted Indazoles.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), has been a key strategy to enhance the pharmacological properties of these compounds. This guide provides a comparative overview of the efficacy of trifluoromethoxy- versus trifluoromethyl-substituted indazoles in cancer cells, supported by available experimental data.

Quantitative Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values of representative trifluoromethoxy- and trifluoromethyl-substituted indazole derivatives against various cancer cell lines, as reported in independent studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Trifluoromethoxy Indazole 5-(4-trifluoromethoxy)phenyl-1H-indazole-3-carboxamideHep-G2 (Liver)> 40[1][2]
A549 (Lung)> 40[1][2]
PC-3 (Prostate)> 40[1][2]
K562 (Leukemia)> 40[1][2]
Trifluoromethyl Indazole 6-(trifluoromethyl)-1H-indazol-3-amine derivativeK562 (Leukemia)5.15[1][2]
A549 (Lung)18.21[1][2]
PC-3 (Prostate)16.12[1][2]
Hep-G2 (Liver)15.62[1][2]
Axitinib (VEGFR inhibitor)HUVEC (Endothelial)0.00002[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assessment (MTT Assay)

The anti-proliferative activity of the indazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Apoptosis induction by the indazole compounds can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9][10][11]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the compounds on cell cycle progression is determined by PI staining of cellular DNA followed by flow cytometry.[12][13][14]

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualizing the Scientific Workflow and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating anti-cancer compounds and a key signaling pathway often targeted by indazole derivatives.

Experimental_Workflow cluster_Discovery Compound Synthesis & Selection cluster_InVitro In Vitro Evaluation cluster_Mechanism Mechanism of Action cluster_Conclusion Outcome Compound_Synthesis Synthesis of Indazole Derivatives Screening Initial Screening (e.g., Single-dose) Compound_Synthesis->Screening Dose_Response Dose-Response & IC50 Determination (MTT Assay) Screening->Dose_Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Dose_Response->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Lead_Identification Lead Compound Identification Pathway_Analysis->Lead_Identification

Caption: A typical experimental workflow for the evaluation of anti-cancer compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indazole_Inhibitor Trifluoromethyl/Trifluoromethoxy Indazole Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: The VEGFR2 signaling pathway, a common target for indazole-based kinase inhibitors.

References

Head-to-Head Comparison: 5-(Trifluoromethoxy)-1H-indazole Scaffolds vs. Entrectinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established multi-kinase inhibitor, Entrectinib, against the therapeutic potential of kinase inhibitors derived from a 5-(trifluoromethoxy)-1H-indazole scaffold. While "this compound" itself is a chemical building block, its incorporation into more complex molecules represents a key strategy in modern drug discovery. This comparison will, therefore, juxtapose the known performance of Entrectinib with a representative, hypothetical compound, "TFM-Indazole-Inhibitor," based on established structure-activity relationships of trifluoromethoxy-substituted indazoles.

The indazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Entrectinib, an approved therapeutic agent, is a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and the tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC). It is used to treat specific types of non-small cell lung cancer (NSCLC) and solid tumors with NTRK gene fusions. The trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability, membrane permeability, and overall bioavailability, making TFM-Indazole-Inhibitor a compelling theoretical candidate for a next-generation kinase inhibitor.

Data Presentation: Quantitative Comparison

The following tables summarize the known quantitative data for Entrectinib and projected data for a hypothetical TFM-Indazole-Inhibitor. The projected data is based on the known effects of trifluoromethoxy substitution on improving potency and metabolic stability.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

CompoundTarget KinaseIC50 (nM)
Entrectinib TrkA1.7
TrkB0.1
TrkC0.1
ROS10.2
ALK1.6
TFM-Indazole-Inhibitor (Projected) TrkA< 1.0
TrkB< 0.1
TrkC< 0.1
ROS1< 0.2
ALK< 1.0

Table 2: Cellular Activity (IC50)

CompoundCell LineTargetIC50 (nM)
Entrectinib KM12 (Colorectal Cancer)TPM3-TRKA~10-250 (protein phosphorylation inhibition)
HCC78 (Lung Cancer)SLC34A2-ROS1450
TFM-Indazole-Inhibitor (Projected) KM12 (Colorectal Cancer)TPM3-TRKA< 10-250
HCC78 (Lung Cancer)SLC34A2-ROS1< 450

Table 3: Pharmacokinetic Properties

ParameterEntrectinibTFM-Indazole-Inhibitor (Projected)
Bioavailability ModerateImproved
Metabolic Stability Metabolized by CYP3A4Enhanced due to C-F bond strength
Blood-Brain Barrier Penetration YesMaintained or Improved
Plasma Protein Binding >99%High

Experimental Protocols

The data presented above is typically generated using the following key experimental methodologies.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

  • Reaction Setup: A reaction mixture containing the target kinase (e.g., ALK, ROS1, TrkA), a biotinylated substrate peptide, and ATP is prepared in a suitable kinase buffer in a 384-well plate.

  • Compound Addition: The test compound (dissolved in DMSO) is added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Reading: After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Plating: Cancer cells harboring the target kinase fusion (e.g., HCC78 cells with SLC34A2-ROS1) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway of TRK, ROS1, and ALK Kinases

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_outcomes Cellular Outcomes Ligand Ligand TRK / ROS1 / ALK TRK / ROS1 / ALK Ligand->TRK / ROS1 / ALK Activation PI3K/AKT/mTOR_Pathway PI3K/AKT/mTOR Pathway TRK / ROS1 / ALK->PI3K/AKT/mTOR_Pathway JAK/STAT_Pathway JAK/STAT Pathway TRK / ROS1 / ALK->JAK/STAT_Pathway Survival Survival PI3K/AKT/mTOR_Pathway->Survival Differentiation Differentiation JAK/STAT_Pathway->Differentiation Proliferation Proliferation TFM-Indazole-Inhibitor TFM-Indazole-Inhibitor TFM-Indazole-Inhibitor->TRK / ROS1 / ALK RAS/RAF/MEK/ERK_Pathway RAS/RAF/MEK/ERK_Pathway RAS/RAF/MEK/ERK_Pathway->Proliferation Entrectinib Entrectinib Entrectinib->TRK / ROS1 / ALK

Caption: Generalized signaling cascade of TRK, ROS1, and ALK and points of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Compound Synthesis (e.g., TFM-Indazole-Inhibitor) biochemical_assay Biochemical Kinase Assay (TR-FRET) start->biochemical_assay cellular_assay Cellular Proliferation Assay (MTT) biochemical_assay->cellular_assay Determine IC50 data_analysis Data Analysis & SAR biochemical_assay->data_analysis selectivity_panel Kinome Selectivity Screening cellular_assay->selectivity_panel cellular_assay->data_analysis pk_studies Pharmacokinetic Studies (Rodent Models) selectivity_panel->pk_studies Promising Candidates efficacy_studies Xenograft Efficacy Models pk_studies->efficacy_studies pk_studies->data_analysis efficacy_studies->data_analysis end Lead Optimization / Candidate Selection data_analysis->end

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Cross-Reactivity Profiling of 1H-Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for substitutions that can modulate potency and selectivity, leading to a range of inhibitor profiles from highly specific to multi-targeted. Understanding the cross-reactivity of these compounds is crucial for predicting therapeutic efficacy, potential off-target effects, and overall safety profiles.

While a specific cross-reactivity profile for "5-(Trifluoromethoxy)-1H-indazole" is not publicly available, this guide provides a comparative analysis of well-characterized 1H-indazole-based kinase inhibitors. The data presented for these surrogate compounds—UNC2025, BMS-777607, and R428 (Bemcentinib)—illustrate how substitutions on the indazole core influence kinase selectivity. This information serves as a valuable reference for researchers working with novel indazole derivatives.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of three distinct 1H-indazole-based compounds against a panel of kinases. These values highlight the diverse selectivity profiles that can be achieved from a common scaffold.

Table 1: Kinase Inhibition Profile of UNC2025

Kinase TargetIC50 (nM)
MER0.74
FLT30.8
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122
MET364

Data sourced from MedchemExpress and ACS Publications.[1][2]

Table 2: Kinase Inhibition Profile of BMS-777607

Kinase TargetIC50 (nM)
AXL1.1
RON1.8
c-Met3.9
TYRO34.3

Data sourced from MedchemExpress.[3]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

Kinase TargetIC50 (nM)
AXL14

R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[4][5]

Key Signaling Pathways

Inhibitors based on the 1H-indazole scaffold often target critical signaling pathways implicated in oncology and immunology. The diagram below illustrates a simplified representation of the MER and FLT3 signaling pathways, which are potently inhibited by UNC2025. Dysregulation of these pathways is associated with cell proliferation and survival in various cancers.[1][6]

MER_FLT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand_MER GAS6 MER MER Ligand_MER->MER Binds Ligand_FLT3 FLT3 Ligand FLT3 FLT3 Ligand_FLT3->FLT3 Binds PI3K PI3K MER->PI3K FLT3->PI3K STAT STAT FLT3->STAT RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation UNC2025 UNC2025 UNC2025->MER Inhibits UNC2025->FLT3

Caption: MER/FLT3 Signaling Pathway and Inhibition by UNC2025.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following diagram outlines a typical workflow, from initial high-throughput screening to downstream cellular validation.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound) HTS High-Throughput Kinase Panel Screen (e.g., 300+ kinases) Compound->HTS Hit_Identification Primary Hit Identification (e.g., >90% inhibition at 1µM) HTS->Hit_Identification IC50_Determination IC50 Determination for Primary Hits (Dose-Response Curves) Hit_Identification->IC50_Determination Selectivity_Analysis Selectivity Profile Analysis (Comparison of IC50 values) IC50_Determination->Selectivity_Analysis Cellular_Assays Cell-Based Assays (Target Engagement & Phenotypic Effects) Selectivity_Analysis->Cellular_Assays Off_Target_Validation Off-Target Validation (Cellular assays with target knockout/knockdown) Cellular_Assays->Off_Target_Validation Final_Profile Comprehensive Cross-Reactivity Profile Off_Target_Validation->Final_Profile

References

Safety Operating Guide

Navigating the Disposal of 5-(Trifluoromethoxy)-1H-indazole: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(Trifluoromethoxy)-1H-indazole is a critical component of laboratory safety and environmental responsibility. As a fluorinated heterocyclic compound, it is categorized as hazardous chemical waste and must be managed with stringent adherence to established protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on best practices for handling similar halogenated and trifluoromethyl-containing organic compounds.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to employ the correct Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionNitrile gloves
Protective ClothingLaboratory coat
FootwearClosed-toe shoes

Hazard Profile of Structurally Similar Compounds

Hazard CategoryPotential Effects
Skin IrritationMay cause skin irritation.[4]
Eye IrritationMay cause serious eye irritation.[4]
Respiratory IrritationMay cause respiratory irritation upon inhalation.[4][5]

In case of exposure, follow these first-aid measures immediately while seeking professional medical attention:

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic to ensure safety and compliance.

StepProcedure
1 Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled "Halogenated Organic Waste" container.[2][6] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[2]
2 Container Selection and Labeling: Use a chemically compatible container with a secure, tight-fitting lid that is in good condition and free from leaks.[2] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]
3 Waste Collection: For solid waste, carefully transfer the material into the designated container. For solutions, pour the liquid waste into the appropriate halogenated liquid waste container.[2] Do not fill the container beyond 90% capacity to allow for expansion.[7]
4 Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
5 Disposal Request: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's EHS department or a contracted hazardous waste disposal company.[2]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup. Alert personnel in the immediate area and ensure the area is well-ventilated.[1] Absorb the spill with an inert material such as vermiculite or sand.[1][4] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Handle all materials Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Generate waste Collect Collect in a Labeled, Leak-Proof Container Segregate->Collect Place waste into Store Store in Designated Satellite Accumulation Area Collect->Store Once container is ready EHS Contact EHS for Waste Pickup Store->EHS When container is full Disposal Professional Waste Disposal Service EHS->Disposal Arranges for

References

Essential Safety and Operational Guide for Handling 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 5-(Trifluoromethoxy)-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for handling structurally similar indazole derivatives and trifluoromethoxy-containing compounds. These guidelines are designed to ensure a safe laboratory environment.

Hazard Assessment

While specific toxicity data for this compound is not available, related compounds suggest potential hazards. Indazole derivatives and compounds with trifluoromethyl groups may cause skin, eye, and respiratory irritation.[1][2] Thermal decomposition of trifluoromethoxy compounds can release hazardous gases, such as hydrogen fluoride.[3][4] Therefore, this compound should be handled with care as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should conform to EN166 (EU) or be OSHA-approved (US).[5][6] A face shield should be worn over goggles when there is a risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[7] For prolonged contact, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves before use and use proper removal techniques.[6]
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[7]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot.[7]
Respiratory Protection Air-Purifying Respirator or Fume HoodAlways handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Pre-Handling Preparation :

    • Read and understand this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace by removing unnecessary items and ensuring a clean, uncluttered area.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[6]

    • Do not breathe dust or vapors.[7]

    • Avoid contact with skin and eyes.[5][6]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[1][5]

  • Post-Handling Procedures :

    • Wash hands and any exposed skin thoroughly after handling.[7][9]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[6]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills :

    • If you are trained and have the appropriate spill kit, you can manage the cleanup.

    • Use an inert absorbent material to contain and soak up the spill.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the immediate area and alert your supervisor or institution's emergency response team.[7]

Disposal Plan

Proper disposal is critical for laboratory safety and environmental compliance. This compound should be treated as hazardous chemical waste.

  • Waste Segregation : Due to its trifluoromethoxy group, this compound is a halogenated organic compound. It must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[8][10] Do not mix with non-halogenated waste.

  • Container Management :

    • Use a chemically compatible container with a secure, tight-fitting lid.[8]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[8]

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • Do not fill the container beyond 90% capacity.[8]

  • Disposal Request : Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency prep_sds Review Safety Guide prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Equipment handling_experiment->cleanup_decontaminate disposal_collect Collect in Halogenated Waste Container handling_experiment->disposal_collect emergency_spill Spill Occurs handling_experiment->emergency_spill cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_ppe Doff and Dispose of PPE cleanup_wash->cleanup_ppe disposal_store Store in Designated Area disposal_collect->disposal_store disposal_request Request EH&S Pickup disposal_store->disposal_request emergency_small Small Spill Cleanup Protocol emergency_spill->emergency_small emergency_large Large Spill: Evacuate & Alert emergency_spill->emergency_large

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethoxy)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethoxy)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.